Debrisoquin Sulfate
Description
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H13N3.H2O4S/c2*11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;1-5(2,3)4/h2*1-4H,5-7H2,(H3,11,12);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYGYVYWRIHZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=N)N.C1CN(CC2=CC=CC=C21)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047775 | |
| Record name | Debrisoquin sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581-88-4 | |
| Record name | Debrisoquin sulfate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Debrisoquin sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Debrisoquine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.613 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEBRISOQUIN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q94064N9NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Debrisoquin Sulfate: Mechanistic Pharmacodynamics at the Adrenergic Neuroeffector Junction
Executive Summary
Debrisoquin Sulfate (Debrisoquine) represents a distinct class of antihypertensive agents known as adrenergic neuron blocking agents (ANBAs) or sympatholytics. Unlike receptor antagonists (alpha- or beta-blockers) that act postsynaptically, Debrisoquin acts presynaptically within the postganglionic sympathetic neuron. Its mechanism is characterized by a "Trojan horse" entry via the Norepinephrine Transporter (NET), followed by the uncoupling of the excitation-secretion machinery. While historically significant as a CYP2D6 probe drug, its core pharmacological value lies in its ability to silence sympathetic tone without antagonizing effector receptors directly.
Molecular Pharmacology & Mechanism of Action
The action of Debrisoquin is biphasic and dependent on active transport into the neuron. It does not function in the absence of sympathetic nerve activity or functional uptake mechanisms.
Phase I: The "Trojan Horse" Entry (NET Dependency)
Debrisoquin is a guanidine derivative that acts as a high-affinity substrate for the Norepinephrine Transporter (NET/Uptake-1) .
-
Mechanism: It competes with Norepinephrine (NE) for transport across the axolemma.
-
Critical Dependency: Drugs that inhibit NET (e.g., Tricyclic Antidepressants like Desipramine, or Cocaine) completely antagonize the antihypertensive effects of Debrisoquin by preventing its access to the intracellular site of action [1].
Phase II: Intracellular Sequestration & Displacement
Once cytosolic, Debrisoquin is transported into dense-core synaptic vesicles, likely via the Vesicular Monoamine Transporter (VMAT) .
-
Stoichiometric Displacement: It accumulates in the vesicles, physically displacing NE into the cytoplasm.
-
MAO Interaction: Unlike Guanethidine, Debrisoquin possesses intrinsic Monoamine Oxidase (MAO) inhibitory activity (specifically MAO-A, Ki ≈ 0.5 µM) [2]. This prevents the rapid degradation of the displaced cytoplasmic NE, potentially causing a transient initial sympathomimetic effect (tyramine-like effect) before the blockade sets in.
Phase III: Excitation-Secretion Uncoupling (The Primary Blockade)
The definitive antihypertensive action is the inhibition of exocytosis .
-
Membrane Stabilization: Debrisoquin accumulates in the nerve terminal membrane, exerting a local anesthetic-like effect.
-
Calcium Uncoupling: It interferes with the influx of Ca²⁺ or the sensitivity of the fusion machinery (SNARE complex) to Ca²⁺ upon depolarization.
-
Result: When an action potential arrives at the terminal, the vesicle fails to fuse with the membrane. The nerve is depolarized, but the transmitter is not released. This is functionally equivalent to a "chemical neurectomy" [3].
Phase IV: Chronic Depletion
Over time, the displacement of NE and the inability to recapture released NE (due to NET competition) leads to a profound depletion of neuronal catecholamine stores.
Visualization: The Signaling Blockade
The following diagram illustrates the sequential interruption of adrenergic transmission by Debrisoquin.
Figure 1: Debrisoquin enters via NET, displaces vesicular NE, and critically blocks the calcium-dependent release machinery.
Comparative Pharmacology: The "Bretylium-Like" Class
Debrisoquin is often compared to Guanethidine and Bretylium. While they share the "Adrenergic Neuron Blocker" classification, their subcellular dynamics differ.
| Feature | Debrisoquin | Guanethidine | Bretylium |
| Primary Mechanism | Release Inhibition (Early) + Depletion (Late) | Profound Depletion + Structural Damage | Release Inhibition (Primary) |
| NET Dependency | High (Blocked by TCAs) | High (Blocked by TCAs) | High (Blocked by TCAs) |
| Mitochondrial Toxicity | Low (No structural degeneration) [4] | High (Causes mitochondrial swelling) | Low |
| MAO Inhibition | Yes (MAO-A competitive) | Weak / None | Weak / None |
| Initial Pressor Effect | Moderate (Tyramine-like) | High (Massive NE release) | Low |
| CNS Penetration | Poor (does not cross BBB easily) | Poor | Poor |
Experimental Protocols for Validation
To validate the mechanism of Debrisoquin in a research setting, the following self-validating protocols are the gold standard.
Protocol A: The Isolated Guinea Pig Vas Deferens (Sympathetic Tone Assay)
This assay confirms the presynaptic nature of the blockade.
-
Preparation: Mount guinea pig vas deferens in an organ bath containing Krebs-Henseleit solution at 37°C, oxygenated with 95% O₂/5% CO₂.
-
Stimulation: Apply transmural electrical stimulation (0.1 Hz, 1 ms duration, supramaximal voltage) to induce neurogenic contractions.
-
Baseline: Record stable contractile responses to electrical stimulation.
-
Intervention: Add this compound (10⁻⁶ M to 10⁻⁵ M).
-
Observation:
-
Phase 1: Slight transient potentiation (due to uptake inhibition/displacement).
-
Phase 2: Progressive reduction in contractile force (blockade of release).
-
-
Validation (The "Reversal" Test):
-
Add D-Amphetamine (10⁻⁶ M).
-
Result: Reversal of blockade is NOT observed (unlike Bretylium), but adding exogenous Norepinephrine WILL elicit a contraction.
-
Conclusion: The postsynaptic receptors (
) are intact; the defect is presynaptic.
-
Protocol B: The Tyramine vs. Norepinephrine Challenge
This protocol differentiates between depletion and receptor blockade.
-
Setup: Anesthetized rat (pithed or ganglion-blocked).
-
Step 1 (Control): Measure pressor response to IV Tyramine (indirect agonist) and IV Norepinephrine (direct agonist).
-
Step 2 (Treatment): Administer Debrisoquin (10 mg/kg) daily for 3 days (subacute).
-
Step 3 (Challenge): Repeat IV agonist injections.
-
Results Interpretation:
-
Tyramine Response: Abolished/Markedly Reduced. (Reason: Debrisoquin has depleted the vesicular pool that Tyramine relies on).
-
Norepinephrine Response: Potentiated. (Reason: Debrisoquin blocks NET; reduced clearance of exogenous NE leads to supersensitivity).
-
Logic Flow: Experimental Differentiation
Figure 2: Logical flowchart for distinguishing Debrisoquin's mechanism from direct receptor antagonists.
References
-
Mitchell, J. R., et al. (1967). Antagonism of the antihypertensive action of guanethidine sulfate by desipramine hydrochloride. JAMA. Link
-
Pettinger, W. A., et al. (1969). Debrisoquin, a selective inhibitor of intraneuronal monoamine oxidase in man. Clinical Pharmacology & Therapeutics.[1] Link
-
Boura, A. L., & Green, A. F. (1965). Adrenergic neurone blocking agents.[1][2][3][4][5][6] Annual Review of Pharmacology. Link
-
Haeusler, G., et al. (1974).[4] Absence of degeneration of adrenergic neurons after prolonged treatment with debrisoquin.[4] Journal of Pharmacology and Experimental Therapeutics. Link
-
Idle, J. R., et al. (1979). Discovery of the Debrisoquine Hydroxylation Polymorphism (CYP2D6).[7] The Lancet. Link
Sources
- 1. karger.com [karger.com]
- 2. researchgate.net [researchgate.net]
- 3. Debrisoquine | C10H13N3 | CID 2966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Absence of degeneration of adrenergic neurons after prolonged treatment with debrisoquin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 6. Adrenergic neuron blockers - Wikipedia [en.wikipedia.org]
- 7. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
Debrisoquin Sulfate and its role in CYP2D6 polymorphism discovery
An In-Depth Technical Guide on CYP2D6 Polymorphism Discovery
Executive Summary
Debrisoquin sulfate (Declinax) was originally marketed as an antihypertensive agent acting via adrenergic neuron blockade. Its historical significance, however, transcends its therapeutic application. It served as the "index drug" for the discovery of the CYP2D6 genetic polymorphism , a finding that launched the field of modern pharmacogenomics.
This guide details the technical mechanisms, experimental protocols, and data interpretation frameworks used to define the Debrisoquin Hydroxylation Polymorphism. It provides a reproducible blueprint for understanding how phenotypic metabolic ratios (MR) are established and validated.
The Clinical Anomaly: Discovery Context
In the mid-1970s, researchers at St. Mary’s Hospital Medical School (London) observed a bimodal distribution of side effects. While most patients tolerated standard doses (10–20 mg), a small subset (approx. 5–10% of Caucasians) experienced severe orthostatic hypotension and collapse.
The Causality: The adverse events were not due to hypersensitivity at the receptor level but rather a metabolic defect . The "Poor Metabolizers" (PM) were unable to clear the drug, leading to plasma accumulation and exaggerated pharmacological blockade of norepinephrine release.
Field Insight: This was the first definitive proof that inter-individual drug response variability could be Mendelian (monogenic) rather than multifactorial.
Mechanism of Action & Metabolism
Debrisoquin is a guanidine derivative. Its primary route of elimination in humans is 4-hydroxylation at the alicyclic ring.
The Metabolic Pathway
The reaction is catalyzed by CYP2D6 (originally termed debrisoquin 4-hydroxylase).[1]
-
Substrate: Debrisoquin (3,4-dihydro-2(1H)-isoquinolinecarboxamidine).
-
Product: 4-hydroxydebrisoquin (inactive metabolite).
-
Kinetics: In PMs, the
for this reaction is negligible or absent.
Pathway Visualization
Figure 1: The primary metabolic pathway of Debrisoquin. In Extensive Metabolizers (EM), the path flows through CYP2D6.[2] In Poor Metabolizers (PM), the parent drug is excreted unchanged.
The Debrisoquin Phenotyping Protocol
This section outlines the "Gold Standard" protocol for phenotypic assignment. While genotyping is common today, this functional assay remains the definitive measure of in vivo enzyme activity.
Pre-Clinical Requirements
-
Subject Status: Fasted overnight (minimum 8 hours).
-
Interferences: Avoid CYP2D6 inhibitors (e.g., fluoxetine, quinidine) for 14 days prior.
-
Safety: Monitor blood pressure (BP) at baseline and 2-hours post-dose.
Experimental Workflow
-
Administration: Administer 10 mg this compound orally with 150 mL water.
-
Collection: Collect total urine output for 0–8 hours post-dose.[4]
-
Note: Bladder must be emptied immediately before dosing (Time 0).
-
-
Preservation: Measure total volume. Aliquot 20 mL and store at -20°C. No preservatives are strictly required, but acidification (pH < 4) can prevent bacterial degradation.
-
Quantification: Analyze for Debrisoquin (D) and 4-hydroxydebrisoquin (4-OH-D) using HPLC-UV or GC-MS.
Analytical Validation (Self-Validating Step)
To ensure the assay is valid, the Total Recovery (D + 4-OH-D) should account for >30% of the administered dose. If recovery is <10%, the urine collection was likely incomplete, and the Metabolic Ratio (MR) calculation will be invalid.
Phenotyping Workflow Diagram
Figure 2: The Debrisoquin Phenotyping Workflow. The Metabolic Ratio (MR) serves as the decisive metric for classification.
Data Interpretation: The Metabolic Ratio (MR)
The Debrisoquin MR is an inverse measure of CYP2D6 activity.
Classification Thresholds
The distribution of MR in Caucasian populations is bimodal . The antimode (cut-off) is historically established at 12.6 .
| Phenotype | Metabolic Ratio (MR) | CYP2D6 Activity | Genetic Correlates (Typical) | Clinical Implication |
| Ultrarapid (UM) | < 0.2 | Excessive | Gene Duplication (1xN, *2xN) | Therapeutic failure (drug cleared too fast). |
| Extensive (EM) | 0.2 – 12.6 | Normal | Wild Type (1/1, *1/2) | Standard dosing applies. |
| Poor (PM) | > 12.6 | Deficient/Null | Null Alleles (*3, *4, *5) | Toxicity; requires dose reduction (often 10-20% of standard). |
The "Self-Validating" Logic of MR
The MR is robust because it is a ratio . It is largely independent of:
-
Urine Volume: Both parent and metabolite are diluted equally.
-
Renal Function: Assuming passive filtration affects both similarly (though severe renal impairment requires caution).
-
Incomplete Bladder Emptying: As long as the sample represents the post-dose window, the ratio remains constant.
Genetic Correlation & Modern Relevance
The discovery of the debrisoquin polymorphism led directly to the cloning of the CYP2D6 gene.
Genotype-Phenotype Concordance
While the MR test is the functional truth, genotyping is now the surrogate.
-
CYP2D64: The most common non-functional allele in Caucasians (splicing defect). Homozygotes (4/*4) are almost always Debrisoquin PMs (MR > 12.6).
-
CYP2D6*10: Common in Asians; results in an "Intermediate Metabolizer" phenotype (shifted MR, but often < 12.6).
Why Debrisoquin is Rarely Used Today
Despite being the gold standard, Debrisoquin is currently unavailable in many markets (e.g., USA) as a clinical drug.
-
Modern Alternative: Dextromethorphan is now the preferred probe substrate. It is safer, OTC-available, and its metabolic ratio (Dextromethorphan/Dextrorphan) correlates highly (
) with the Debrisoquin MR. -
Legacy: All CYP2D6 substrates (tamoxifen, codeine, beta-blockers) are benchmarked against the original Debrisoquin data to predict PM/EM variance.
References
-
Mahgoub, A., Idle, J. R., Dring, L. G., Lancaster, R., & Smith, R. L. (1977). Polymorphic hydroxylation of Debrisoquine in man.[8][9] The Lancet, 310(8038), 584–586.
-
Gonzalez, F. J., et al. (1988). Characterization of the genetic defect in debrisoquine hydroxylase, later termed CYP2D6.[2][10] Nature, 331, 442–446.
-
Bertilsson, L., et al. (1980). Oxidation of debrisoquine and sparteine: A common genetic defect. Clinical Pharmacology & Therapeutics, 27, 167.
-
Smith, R. L. (2001). The Paton Prize Lecture: The discovery of the debrisoquine hydroxylation polymorphism.[11] Toxicology, 168(1), 11-19.[12]
Sources
- 1. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxylation of debrisoquine by human CYP1A1 and its inhibition by quinidine and quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-Dehydrodebrisoquine, a novel debrisoquine metabolite formed from 4-hydroxydebrisoquine that affects the CYP2D6 metabolic ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between haloperidol plasma concentration, debrisoquine metabolic ratio, CYP2D6 and CYP2C9 genotypes in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nashbio.com [nashbio.com]
- 8. Discovery of altered pharmacokinetics of CGP 15 210 G in poor hydroxylators of debrisoquine during early drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymorphic hydroxylation of Debrisoquine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacogenetics and pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug metabolism and pharmacogenetics: the British contribution to fields of international significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Paton Prize Award. The discovery of the debrisoquine hydroxylation polymorphism: scientific and clinical impact and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Interaction of Debrisoquin Sulfate with the Organic Cation Transporter OCT1
Abstract: This technical guide provides a comprehensive overview of the molecular interaction between Debrisoquin Sulfate and the human organic cation transporter 1 (OCT1), a critical determinant of drug disposition and response. We delve into the mechanistic underpinnings of this interaction, present detailed, field-proven protocols for its in vitro characterization, and discuss the profound implications for pharmacogenetics, drug-drug interactions, and personalized medicine. This document is intended for researchers, scientists, and drug development professionals engaged in the study of drug transport and metabolism.
Introduction: The Convergence of a Classic Probe Drug and a Key Hepatic Transporter
Debrisoquin, an adrenergic-blocking drug, has historically served as a cornerstone probe for phenotyping the activity of the highly polymorphic cytochrome P450 enzyme, CYP2D6.[1][2] However, its journey to the intracellular metabolic machinery is not a simple act of passive diffusion. As a hydrophilic organic cation at physiological pH, Debrisoquin's entry into hepatocytes is critically dependent on carrier-mediated transport.[3][4] Emerging evidence has definitively identified the organic cation transporter 1 (OCT1), encoded by the SLC22A1 gene, as the primary gatekeeper for the hepatic uptake of Debrisoquin.[3][4]
OCT1 is a polyspecific, facilitative diffusion transporter abundantly expressed on the sinusoidal membrane of hepatocytes, where it mediates the initial step in the hepatic clearance of a wide array of endogenous compounds and xenobiotics.[4][5][6] The interaction between Debrisoquin and OCT1 is therefore a pivotal event that precedes its metabolism by CYP2D6, adding a crucial layer of complexity to the interpretation of Debrisoquin's pharmacokinetics and pharmacodynamics. Understanding this interaction is not only essential for accurately phenotyping CYP2D6 activity but also for predicting drug-drug interactions (DDIs) and the impact of genetic variations in SLC22A1 on therapeutic outcomes.[3][7]
This guide will provide a detailed exploration of the Debrisoquin-OCT1 interaction, from the fundamental kinetics to the practical methodologies for its investigation in a laboratory setting.
Mechanistic Insights into the Debrisoquin-OCT1 Interaction
The interaction between Debrisoquin and OCT1 is characterized by high-affinity binding and transport, a phenomenon that can be quantitatively described by Michaelis-Menten kinetics. In vitro studies utilizing human embryonic kidney (HEK293) cells overexpressing OCT1 have been instrumental in elucidating the specifics of this interaction.
Kinetics of Debrisoquin Transport by OCT1
The transport of Debrisoquin by OCT1 is a saturable process, indicative of a finite number of transporter proteins on the cell surface. Key kinetic parameters that define this interaction include:
-
Michaelis-Menten Constant (Km): This parameter reflects the substrate concentration at which the transport rate is half of the maximum velocity (Vmax). For Debrisoquin, the Km for OCT1-mediated uptake has been reported to be approximately 5.9 ± 1.5 µM .[3] This low Km value signifies a high affinity of Debrisoquin for the OCT1 transporter.
-
Maximum Velocity (Vmax): This represents the maximum rate of Debrisoquin transport when the transporter is saturated with the substrate. The Vmax for OCT1-mediated Debrisoquin uptake has been measured at 41.9 ± 4.5 pmol/min/mg protein .[3]
These kinetic parameters are crucial for constructing predictive models of Debrisoquin's hepatic uptake and for understanding how this uptake can be influenced by co-administered drugs.
Debrisoquin as an Inhibitor of OCT1
Beyond being a substrate, Debrisoquin also acts as a potent inhibitor of OCT1. This dual role is a common feature of transporter-drug interactions. Debrisoquin can competitively inhibit the transport of other OCT1 substrates, such as the model compound 1-methyl-4-phenylpyridinium (MPP+). The half-maximal inhibitory concentration (IC50) of Debrisoquin for the inhibition of MPP+ uptake by OCT1 is approximately 6.2 ± 0.8 µM .[3] This value is in close proximity to its Km, suggesting that Debrisoquin's binding affinity as a substrate and its potency as an inhibitor are comparable.
The Impact of OCT1 Genetic Polymorphisms
The SLC22A1 gene is highly polymorphic, with several single nucleotide polymorphisms (SNPs) leading to reduced or complete loss of OCT1 function.[7][8][9] These genetic variations have a profound impact on the transport of Debrisoquin. Studies in cells expressing these variant OCT1 isoforms have demonstrated significantly reduced or abolished Debrisoquin uptake.[3] For instance, loss-of-function variants such as Arg61Cys, Cys88Arg, Gly401Ser, and Gly465Arg, as well as the Met420 deletion, all result in decreased Vmax for Debrisoquin transport.[3] This has significant clinical implications, as individuals carrying these polymorphisms may exhibit altered Debrisoquin pharmacokinetics, which could be misinterpreted as poor CYP2D6 metabolism if the contribution of OCT1 is not considered.[3]
Experimental Protocols for Characterizing the Debrisoquin-OCT1 Interaction
The following sections provide detailed, step-by-step protocols for conducting in vitro assays to characterize the uptake and inhibition kinetics of Debrisoquin with OCT1. These protocols are designed to be self-validating by including appropriate controls.
Cell-Based Uptake Assay for Debrisoquin in OCT1-Expressing Cells
This assay directly measures the uptake of Debrisoquin into cells that are stably transfected with and overexpressing human OCT1. A parental cell line (e.g., HEK293) not expressing the transporter is used as a negative control to determine the contribution of passive diffusion.
-
HEK293 cells stably transfected with human OCT1 (HEK-OCT1)
-
Parental HEK293 cells (vector control)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Poly-D-lysine coated 24-well or 96-well cell culture plates
-
This compound
-
Radiolabeled [14C]-Debrisoquin or non-radiolabeled Debrisoquin for LC-MS/MS analysis
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 0.1% Triton X-100 in 5 mM Tris buffer, pH 7.3)[10]
-
Scintillation cocktail (for radiolabeled substrate)
-
Bicinchoninic acid (BCA) protein assay kit
Caption: Workflow for Debrisoquin uptake assay in OCT1-expressing cells.
-
Cell Seeding:
-
Culture HEK-OCT1 and parental HEK293 cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and seed them into poly-D-lysine coated 24-well or 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 1.2 x 105 cells/well for a 48-well plate).[10]
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Uptake Assay:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with pre-warmed (37°C) Uptake Buffer.
-
Add 200 µL of pre-warmed Uptake Buffer to each well and pre-incubate the plates at 37°C for 10-15 minutes.
-
Prepare Debrisoquin solutions at various concentrations in Uptake Buffer. For kinetic studies, a range of concentrations bracketing the expected Km (e.g., 0.1 µM to 100 µM) should be used.
-
To initiate the uptake, aspirate the pre-incubation buffer and add the Debrisoquin solutions to the respective wells.
-
Incubate the plates at 37°C for a short, defined period (e.g., 1-5 minutes) to ensure measurement of the initial uptake rate.
-
To terminate the uptake, aspirate the Debrisoquin solution and immediately wash the cells three times with ice-cold PBS.
-
-
Sample Processing and Analysis:
-
After the final wash, aspirate all residual PBS and add Cell Lysis Buffer to each well.
-
Incubate the plates on a shaker for 15-20 minutes at room temperature to ensure complete cell lysis.
-
For radiolabeled Debrisoquin: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
For non-radiolabeled Debrisoquin: The cell lysate can be analyzed by a validated LC-MS/MS method for Debrisoquin quantification.
-
Use an aliquot of the cell lysate to determine the protein concentration using a BCA protein assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the measured Debrisoquin uptake (in pmol or ng) to the protein content of each well (in mg).
-
Calculate the OCT1-mediated uptake by subtracting the uptake in the parental cells from the uptake in the HEK-OCT1 cells.
-
Plot the OCT1-mediated uptake rate against the Debrisoquin concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.
-
OCT1 Inhibition Assay with Debrisoquin
This assay determines the inhibitory potency (IC50) of Debrisoquin on the transport of a known OCT1 probe substrate, such as MPP+.
-
All materials and reagents from the uptake assay (Section 3.1.1).
-
A radiolabeled or fluorescent OCT1 probe substrate (e.g., [3H]-MPP+ or ASP+).
-
This compound to be tested as an inhibitor.
Caption: Workflow for OCT1 inhibition assay using Debrisoquin.
-
Cell Seeding: Follow the same procedure as in the uptake assay (Section 3.1.3, step 1).
-
Inhibition Assay:
-
Wash the cell monolayers twice with pre-warmed Uptake Buffer.
-
Prepare a series of Debrisoquin solutions in Uptake Buffer at different concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (Uptake Buffer without Debrisoquin).
-
Add the Debrisoquin solutions or vehicle control to the respective wells and pre-incubate for 10-15 minutes at 37°C.
-
Prepare the OCT1 probe substrate solution in Uptake Buffer at a concentration close to its Km value.
-
Initiate the uptake by adding the probe substrate solution to all wells.
-
Incubate for a defined period at 37°C.
-
Terminate the uptake by aspirating the solution and washing three times with ice-cold PBS.
-
-
Sample Processing and Analysis:
-
Lyse the cells and quantify the intracellular concentration of the probe substrate as described in the uptake assay protocol (Section 3.1.3, step 3).
-
Determine the protein concentration in each well.
-
-
Data Analysis:
-
Normalize the uptake of the probe substrate to the protein content.
-
Calculate the OCT1-mediated uptake for each condition by subtracting the uptake in parental cells.
-
Determine the percent inhibition for each Debrisoquin concentration relative to the vehicle control using the following formula: % Inhibition = 100 * (1 - (Uptake with inhibitor / Uptake with vehicle))
-
Plot the percent inhibition against the logarithm of the Debrisoquin concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Data Presentation and Interpretation
Quantitative data from the described assays should be summarized in a clear and structured format for easy comparison and interpretation.
Table 1: Kinetic Parameters of Debrisoquin Interaction with OCT1
| Parameter | Value | Method | Cell System | Reference |
| Km | 5.9 ± 1.5 µM | Uptake Assay | HEK293-OCT1 | [3] |
| Vmax | 41.9 ± 4.5 pmol/min/mg protein | Uptake Assay | HEK293-OCT1 | [3] |
| IC50 | 6.2 ± 0.8 µM | Inhibition Assay (vs. MPP+) | HEK293-OCT1 | [3] |
Interpretation: The low Km and IC50 values in the low micromolar range confirm that Debrisoquin is a high-affinity substrate and a potent inhibitor of OCT1. The similarity between the Km and IC50 values suggests a competitive nature of the interaction.
Clinical and Drug Development Implications
The robust interaction between Debrisoquin and OCT1 has several important implications for both clinical practice and drug development.
Re-evaluation of CYP2D6 Phenotyping
The historical use of Debrisoquin to phenotype CYP2D6 activity must be re-evaluated in light of the critical role of OCT1 in its hepatic uptake.[3] An individual's Debrisoquin metabolic ratio is a composite of both OCT1 transport activity and CYP2D6 metabolic capacity. Therefore, individuals with reduced OCT1 function due to genetic polymorphisms may be misclassified as CYP2D6 poor metabolizers if only the parent drug to metabolite ratio in urine is considered. Future phenotyping strategies should consider the genetic status of both SLC22A1 and CYP2D6.
Prediction of Drug-Drug Interactions
Debrisoquin can serve as a sensitive in vitro probe substrate to assess the potential of new chemical entities to inhibit OCT1.[3] Given that many drugs are organic cations, the potential for DDIs at the level of OCT1 is significant.[11] Inhibition of OCT1 can lead to elevated plasma concentrations of co-administered drugs that are OCT1 substrates, potentially leading to toxicity. Conversely, co-administration of a potent OCT1 inhibitor with a drug that requires intracellular access for its therapeutic effect (e.g., metformin) could lead to reduced efficacy.[12] Regulatory agencies such as the FDA and EMA recommend in vitro evaluation of interactions with key transporters like OCT1.[13]
Personalized Medicine
Genotyping for common loss-of-function variants in SLC22A1 can help predict an individual's response to drugs that are OCT1 substrates. This is particularly relevant for drugs with a narrow therapeutic index or where intracellular concentrations are critical for efficacy. For example, the response to the anti-diabetic drug metformin is known to be influenced by OCT1 polymorphisms.[7] Similarly, the disposition of Debrisoquin is significantly affected by these genetic variations, highlighting the importance of a pharmacogenomic approach that considers both transport and metabolism.
Conclusion
The interaction between this compound and the organic cation transporter OCT1 is a scientifically and clinically significant phenomenon. Debrisoquin is not merely a passive substrate for CYP2D6 but is actively transported into hepatocytes by OCT1, a process that is subject to both genetic variability and inhibition by other drugs. The in-depth technical understanding and the robust experimental protocols presented in this guide provide a framework for researchers and drug development professionals to accurately characterize this interaction. A comprehensive evaluation of the Debrisoquin-OCT1 interplay is essential for advancing our understanding of pharmacokinetics, improving the prediction of drug-drug interactions, and ultimately, for the realization of personalized medicine.
References
-
The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1. PubMed. [Link]
-
Drug-Drug Interactions at Organic Cation Transporter 1. Frontiers in Pharmacology. [Link]
-
OCTN1: A Widely Studied but Still Enigmatic Organic Cation Transporter Linked to Human Pathology and Drug Interactions. MDPI. [Link]
-
Relationships between Inhibition, Transport and Enhanced Transport via the Organic Cation Transporter 1. PubMed. [Link]
-
Decoding the Debrisoquine Dilemma: Understanding and Tackling Poor Drug Metabolism. LinkedIn. [Link]
-
Comprehensive characterization of the OCT1 phenylalanine-244-alanine substitution reveals highly substrate-dependent effects on. Journal of Biological Chemistry. [Link]
-
Genetic polymorphisms of organic cation transporter 1 (OCT1) and responses to metformin therapy in individuals with type 2 diabetes: A systematic review. PubMed Central. [Link]
-
Substrate-specific inhibition of organic cation transporter 1 revealed using a multisubstrate drug cocktail. PubMed Central. [Link]
-
Substrate-Dependent Inhibition of the Human Organic Cation Transporter OCT2: A Comparison of Metformin with Experimental Substrates. PLOS ONE. [Link]
-
OCT1 - Transporters. Solvo Biotechnology. [Link]
-
Pharmacokinetics of Organic Cation Transporter 1 (OCT1) Substrates in Oct1/2 Knockout Mice and Species Difference in Hepatic OCT1-Mediated Uptake. PubMed Central. [Link]
-
Atypical Substrates of the Organic Cation Transporter 1. MDPI. [Link]
-
Polyspecific Organic Cation Transporters and their Impact on Drug Intracellular Levels and Pharmacodynamics. PubMed Central. [Link]
-
The Role of Organic Cation Transporters in the Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of Tyrosine Kinase Inhibitors. MDPI. [Link]
-
Identified OCT1 Inhibitors That Could Cause Drug−Drug Interactions. ResearchGate. [Link]
-
In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]
-
Functional characterization of genetic polymorphisms in the organic cation transporter OCT1 with a special focus on the substrate-specific effects of the M420del polymorphism. eDiss. [Link]
-
Transport of Drugs and Endogenous Compounds Mediated by Human OCT1: Studies in Single- and Double-Transfected Cell Models. Frontiers in Pharmacology. [Link]
-
M12 Drug Interaction Studies. FDA. [Link]
-
Uptake and subcellular distribution of radiolabeled polymersomes for radiotherapy. PubMed Central. [Link]
-
OCT1 (SLC22A1) transporter kinetics and regulation in primary human hepatocyte 3D spheroids. DiVA. [Link]
-
Transporter-mediated drug-drug interactions: regulatory guidelines, in vitro and in vivo methodologies and translation, special populations, and the blood-brain barrier. PubMed. [Link]
-
Drug Metabolism and Transporter Reference Guide. Pharmaron. [Link]
-
Cellular Uptake Assay Data Collection. Dojindo Molecular Technologies. [Link]
-
The human organic cation transporter OCT1 and its role as a target for drug responses. Taylor & Francis Online. [Link]
-
debrisoquine. ClinPGx. [Link]
-
(PDF) Genetic Polymorphisms in Organic Cation Transporter 1 (OCT1) in Chinese and Japanese Populations Exhibit Altered Function. ResearchGate. [Link]
-
Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Regulations.gov. [Link]
-
Validation of Freshly Isolated Rat Renal Cells as a Tool for Preclinical Assessment of Radiolabeled Receptor-Specific Peptide Uptake in the Kidney. Semantic Scholar. [Link]
-
Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity. PubMed. [Link]
-
Determination of Debrisoquine and 4-hydroxydebrisoquine by High-Performance Liquid Chromatography: Application to the Evaluation of CYP2D6 Genotype and Debrisoquine Metabolic Ratio Relationship. PubMed. [Link]
-
Genetic Polymorphism in the Organic Cation Transporters 1 (OCT1) Gene and its Effect on Therapeutic Efficacy and Gastrointestinal Side Effects of Metformin in Patients with Type 2 Diabetes Mellitus in Basrah/ Southern Iraq. medRxiv. [Link]
-
Radiolabeling, cell uptake assay and saturation binding experiment. (A)... ResearchGate. [Link]
Sources
- 1. graphviz.org [graphviz.org]
- 2. tripod.nih.gov [tripod.nih.gov]
- 3. Inhibition Assays - PortaCellTec Biosciences GmbH [portacelltec.de]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clusterin cellular uptake assay [protocols.io]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. d-nb.info [d-nb.info]
- 13. youtube.com [youtube.com]
The Debrisoquin Polymorphism: A Technical Guide to CYP2D6 Pharmacogenetics and Phenotyping
Introduction: The Index Drug of Pharmacogenetics
The discovery of the debrisoquin polymorphism by Mahgoub et al. in 1977 marked the genesis of modern pharmacogenomics. While debrisoquin itself—an adrenergic-blocking antihypertensive—has largely been superseded clinically, it remains the "gold standard" probe drug for assessing CYP2D6 activity in vivo.[1]
For drug development professionals, understanding the genetic basis of debrisoquin metabolism is not merely a historical exercise; it is the blueprint for stratifying patient populations in Phase I–III trials. The bimodality of debrisoquin metabolism (Poor vs. Extensive) dictates the pharmacokinetics of approximately 25% of all clinically used drugs, including SSRIs, beta-blockers, and opioids.
This guide synthesizes the molecular mechanisms, phenotypic classifications, and rigorous experimental protocols required to characterize this polymorphism.
The Molecular Engine: CYP2D6[2][3][4][5][6][7]
The metabolic fate of debrisoquin is governed by the CYP2D6 gene, located on chromosome 22q13.1. This locus is highly polymorphic and complex, characterized by single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and copy number variations (CNVs).[2][3]
The Metabolic Pathway
Debrisoquin undergoes benzylic 4-hydroxylation to form 4-hydroxydebrisoquin.[1] This reaction is almost exclusively catalyzed by the CYP2D6 enzyme.[1][4]
Figure 1: The obligate metabolic pathway of debrisoquin.[1] In Poor Metabolizers (PM), the path to 4-OH-Debrisoquin is blocked, leading to accumulation of the parent drug.
Genetic Alleles and Functional Consequences
The CYP2D6 gene is notoriously difficult to genotype due to the presence of two non-functional pseudogenes (CYP2D7 and CYP2D8) which share >90% sequence homology. Accurate classification requires distinguishing functional alleles from null variants.[1]
| Phenotype | Activity Level | Key Alleles (Haplotypes) | Genetic Mechanism |
| Extensive Metabolizer (EM) | Normal | CYP2D61, *2 | Wild-type functional enzyme.[1] |
| Poor Metabolizer (PM) | Null | CYP2D63, 4, *5, *6 | Splicing defects (4), frameshifts (3, *6), or whole-gene deletion (5). |
| Intermediate Metabolizer (IM) | Reduced | CYP2D69, *10, *17, *41 | Amino acid substitutions reducing stability or catalytic efficiency. |
| Ultrarapid Metabolizer (UM) | Increased | CYP2D61xN, *2xN | Gene duplication/multiplication (CNV). |
Critical Insight: The CYP2D64 allele (splicing defect) is the most common cause of the PM phenotype in Caucasians (~20% allele frequency), while CYP2D610 (unstable enzyme) drives the IM phenotype in East Asian populations.
Phenotypic Classification: The Metabolic Ratio (MR)
While genotyping predicts potential activity, phenotyping measures actual in vivo catalytic capacity.[1] The standard metric is the Debrisoquin Metabolic Ratio (MR) measured in urine.[5]
The MR Formula
The MR is an inverse measure of enzyme activity:
-
Low MR (< 12.6): Indicates high enzyme activity (Extensive Metabolizer).[1]
-
High MR (> 12.6): Indicates low/null enzyme activity (Poor Metabolizer).[1]
The Antimode
The population distribution of the MR is bimodal. The "antimode"—the valley separating the two phenotypes—is historically set at 12.6 .[1]
-
PM Definition: MR > 12.6 (Recovery of parent drug is high; metabolite is low).[1]
-
EM Definition: MR < 12.6 (Recovery of parent drug is low; metabolite is high).[1]
Technical Protocols
Protocol A: In Vivo Phenotyping (The "Debrisoquin Test")
Objective: Determine the Metabolic Ratio (MR) of a subject using LC-MS/MS.
Causality: Urine collection is restricted to 0–8 hours because the elimination half-life of debrisoquin in EMs is short (~2-3 hours), whereas PMs may excrete parent drug for days.[1] The 8-hour window captures the bulk of the metabolic conversion in EMs.[1]
-
Dosing: Administer a single oral dose of Debrisoquin Sulfate (10 mg) after an overnight fast.
-
Collection: Collect total urine output from 0 to 8 hours post-dose.[1] Measure total volume.
-
Sample Prep:
-
Aliquot 1 mL of urine.[1]
-
Note: Hydrolysis (glucuronidase treatment) is generally not required for the standard MR calculation, as the ratio is based on unconjugated fractions.
-
Extraction: Liquid-Liquid Extraction (LLE) using dichloromethane/2-propanol (85:15) under basic conditions (pH > 11 using NaOH) to ensure debrisoquin (a base) is uncharged and extractable.
-
-
Analysis (LC-MS/MS):
-
Calculation: Calculate MR using molar concentrations.
Protocol B: Genotyping (Overcoming the Pseudogene)
Objective: Identify CYP2D6 copy number and alleles without interference from CYP2D7.[1]
Causality: Standard short-read sequencing or simple PCR often mis-maps reads to CYP2D7, causing false-positive calls (e.g., calling a wild-type CYP2D6 as a mutant because of CYP2D7 sequence contamination).[1]
The Validated Workflow: Long-Range PCR (XL-PCR) [1][6]
Figure 2: The Long-Range PCR strategy is essential to isolate the CYP2D6 locus from its pseudogenes before variant detection.[1]
-
Primer Design: Use primers anchored in the 5' and 3' flanking regions unique to CYP2D6, avoiding the CYP2D7 regions.[1] This generates a ~6.6 kb amplicon.[1]
-
CNV Detection: Use TaqMan Copy Number Assays targeting Exon 9 (unique to 2D6) relative to a reference gene (RNase P).[1]
-
Allele Identification: Use the 6.6 kb amplicon as a template for Sanger sequencing or SNP genotyping to detect *3, *4, *5 (via XL-PCR failure or specific breakpoint PCR), and *6.
Implications for Drug Development
Stratification in Clinical Trials
When developing a New Chemical Entity (NCE) metabolized by CYP2D6:
-
Safety Risk: PMs will experience 2-5x higher AUC (Area Under the Curve), leading to toxicity.[1]
-
Efficacy Risk: If the NCE is a prodrug (e.g., Tamoxifen, Codeine), PMs will experience therapeutic failure because they cannot generate the active metabolite.
Regulatory Guidance (FDA/EMA)
-
Phenotyping vs. Genotyping: While genotyping is now preferred for screening, phenotyping (using Debrisoquin or Dextromethorphan) remains the definitive method to resolve discordant genotype-phenotype cases (e.g., novel alleles).
-
Exclusion Criteria: Early Phase I dose-escalation studies often exclude PMs to establish baseline safety in EMs before testing the PM population.[1]
References
-
Mahgoub, A., Idle, J. R., Dring, L. G., Lancaster, R., & Smith, R. L. (1977). Polymorphic hydroxylation of Debrisoquine in man.[1][7][8] The Lancet, 310(8038), 584–586. Link
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: Regulation of gene expression, enzyme activities, and impact of genetic variation.[1] Pharmacology & Therapeutics, 138(1), 103–141. Link
-
Gaedigk, A., et al. (2017). The Pharmacogene Variation (PharmVar) Consortium: Incorporation of the Human Cytochrome P450 (CYP) Allele Nomenclature Database. Clinical Pharmacology & Therapeutics, 103(3), 399-401.[1] Link
-
FDA Table of Pharmacogenomic Biomarkers in Drug Labeling. U.S. Food and Drug Administration.[1] Link
-
Bradford, L. D. (2002). CYP2D6 allele frequency in European Caucasians, Asians, Africans and their descendants.[1] Pharmacogenomics, 3(2), 229-243.[1] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Characterization of complex structural variation in the CYP2D6-CYP2D7-CYP2D8 gene loci using single-molecule long-read sequencing [frontiersin.org]
- 3. Characterization of complex structural variation in the CYP2D6-CYP2D7-CYP2D8 gene loci using single-molecule long-read sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atomoxetine - Wikipedia [en.wikipedia.org]
- 5. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP2D7 Sequence Variation Interferes with TaqMan CYP2D6*15 and *35 Genotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence for the polymorphic oxidation of debrisoquine and proguanil in a Khmer (Cambodian) population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A family and population study of the genetic polymorphism of debrisoquine oxidation in a white British population - PMC [pmc.ncbi.nlm.nih.gov]
Debrisoquin Sulfate: From Antihypertensive to Pharmacogenetic Rosetta Stone
An In-depth Technical Guide on the Discovery and Development of a Transformative Molecule
Introduction
Debrisoquin sulfate, a guanidinium compound, holds a unique and storied place in the annals of pharmacology. Initially developed and introduced as an antihypertensive agent, its clinical utility was ultimately eclipsed by a serendipitous discovery that would forever alter the landscape of drug metabolism and personalized medicine. This technical guide provides a comprehensive timeline and in-depth analysis of the discovery, development, and scientific evolution of debrisoquin. We will explore its journey from a therapeutic agent to an indispensable research tool that unlocked our understanding of one of the most important drug-metabolizing enzymes: Cytochrome P450 2D6 (CYP2D6). For researchers, scientists, and drug development professionals, the story of debrisoquin serves as a powerful case study in the intricate interplay between clinical observation, pharmacology, and genetics.
The Genesis of a Guanidinium Compound: Early Discovery and Synthesis
The story of debrisoquin begins in the laboratories of Hoffmann-La Roche in the early 1960s, a period of significant innovation in cardiovascular drug discovery[1][2]. The synthesis of debrisoquin, chemically known as 3,4-dihydro-2(1H)-isoquinolinecarboximidamide, involves a reaction between 1,2,3,4-tetrahydroisoquinoline and aminoiminomethanesulfonic acid[3]. This straightforward synthesis yielded a compound belonging to the class of adrenergic neuron-blocking agents, similar in mechanism to guanethidine[4].
The initial development was driven by the pressing need for effective treatments for hypertension, a major risk factor for cardiovascular disease[5][6]. The molecular structure of debrisoquin, with its guanidinium group, was designed to interfere with sympathetic nervous system signaling, a key pathway in blood pressure regulation.
A New Weapon Against Hypertension: Clinical Development and Mechanism of Action
Following its synthesis, this compound entered clinical trials in the mid-1960s and was subsequently marketed under brand names such as Declinax and Tendor[7][8]. Clinical studies from this era demonstrated its efficacy in lowering blood pressure in hypertensive patients[3][9].
Debrisoquin exerts its antihypertensive effect by acting as a post-ganglionic sympathetic blocker[4]. It is actively taken up by norepinephrine transporters into sympathetic nerve endings[4]. Once inside the neuron, it becomes concentrated in the neurotransmitter storage vesicles, where it displaces norepinephrine, leading to a gradual depletion of norepinephrine stores[4]. Furthermore, it inhibits the release of noradrenaline in response to nerve impulses[4]. This dual action of neurotransmitter depletion and release inhibition results in a reduction of sympathetic tone on blood vessels, leading to vasodilation and a decrease in blood pressure.
The Turning Point: A Serendipitous Discovery of Polymorphic Metabolism
The widespread clinical use of debrisoquin in the 1970s began to reveal a curious and clinically significant phenomenon: a dramatic variability in patient response. Some patients experienced a profound hypotensive effect at standard doses, while others showed little to no response[10]. This observation hinted at underlying differences in how individuals handle the drug.
The seminal moment in the debrisoquin story came in 1977. Researchers, including Robert Smith and his colleagues in London, and independently Michel Eichelbaum in Bonn working with sparteine, published groundbreaking findings[1][11][12]. They demonstrated that the metabolism of debrisoquine, specifically its 4-hydroxylation, was not uniform across the population. Instead, it followed a bimodal distribution, separating individuals into two distinct groups: "extensive metabolizers" (EMs) who efficiently cleared the drug, and "poor metabolizers" (PMs) who metabolized it slowly, leading to higher plasma concentrations and an exaggerated therapeutic effect[11][13]. These initial reports were the first to provide clear evidence of a genetic polymorphism in drug oxidation in the general population[11][13].
This discovery was often precipitated by therapeutic accidents, where individuals who were poor metabolizers experienced adverse effects from standard doses of the drug[13]. The variability in response was found to be a heritable trait, suggesting a genetic basis[13].
Unlocking the Genetic Code of Drug Metabolism: Debrisoquin as a CYP2D6 Probe
The discovery of debrisoquin's polymorphic metabolism ignited a flurry of research to identify the enzyme responsible. This work led to the identification and characterization of a previously unknown cytochrome P450 enzyme, now famously known as CYP2D6[13][14]. Debrisoquin became the quintessential in vivo probe drug for phenotyping CYP2D6 activity[7][8][15].
The "debrisoquine hydroxylation phenotype" became a standard test to assess an individual's CYP2D6 function[15]. The methodology is elegantly simple yet powerful: after a single oral dose of debrisoquine, the ratio of the parent drug to its major metabolite, 4-hydroxydebrisoquine, is measured in the urine[13]. This metabolic ratio (MR) provides a quantitative measure of CYP2D6 activity, allowing for the classification of individuals into different phenotype groups[13].
Experimental Protocol: Debrisoquine Phenotyping
-
Subject Preparation: Subjects are typically asked to refrain from taking any medications known to inhibit or induce CYP2D6 for a specified period before the test.
-
Drug Administration: A single oral dose of 10 mg of this compound is administered.
-
Urine Collection: Urine is collected over an 8-hour period following drug administration[13].
-
Sample Analysis: The concentrations of debrisoquine and 4-hydroxydebrisoquine in the urine are quantified using high-performance liquid chromatography (HPLC)[11].
-
Metabolic Ratio (MR) Calculation: The MR is calculated as the molar ratio of debrisoquine to 4-hydroxydebrisoquine.
-
Phenotype Classification:
-
Poor Metabolizers (PMs): MR > 12.6
-
Extensive Metabolizers (EMs): MR < 12.6
-
Ultrarapid Metabolizers (UMs): A subset of EMs with a very low MR, often due to gene duplication[13].
-
Further research into the molecular genetics of this polymorphism revealed that the PM phenotype is often caused by the inheritance of two non-functional CYP2D6 alleles, which can result from gene deletions or the presence of inactivating mutations[14]. Conversely, the UM phenotype is associated with the duplication or amplification of functional CYP2D6 genes.
The Waning of a Therapeutic and the Rise of a Research Tool
The very characteristic that made debrisoquin a remarkable research tool—its highly variable metabolism by a polymorphic enzyme—contributed to its decline as a first-line antihypertensive agent. The unpredictable dose-response relationship made it challenging to manage clinically, especially with the advent of newer, safer, and more predictably acting antihypertensive drugs with wider therapeutic windows.
While its prescription pads gathered dust, debrisoquin's career in the laboratory flourished. It remains a gold-standard probe for CYP2D6 phenotyping in clinical and translational research[7][15]. The knowledge gained from studies using debrisoquine has had a profound impact on drug development, providing a framework for understanding the pharmacogenetics of numerous other drugs metabolized by CYP2D6, including certain antidepressants, antipsychotics, beta-blockers, and opioids[15].
Conclusion
The journey of this compound is a compelling narrative of scientific discovery. From its rational design as an antihypertensive medication to the unexpected clinical observations that revealed a fundamental principle of human genetic variation in drug metabolism, debrisoquin has left an indelible mark on pharmacology and medicine. Its story underscores the importance of astute clinical observation and the potential for a single molecule to bridge the gap between therapeutics and our fundamental understanding of human biology. Debrisoquin's legacy is not as a widely used antihypertensive, but as the key that unlocked the door to the vast and clinically crucial field of CYP2D6 pharmacogenetics.
Data Presentation
Table 1: Key Milestones in the Discovery and Development of this compound
| Date | Milestone | Significance |
| Early 1960s | Synthesis of debrisoquine by Hoffmann-La Roche[1][2]. | Development of a new chemical entity with potential antihypertensive properties. |
| Mid-1960s | Initiation of clinical trials for hypertension[3][9]. | Evaluation of the safety and efficacy of debrisoquin as a therapeutic agent. |
| 1966 | Publication of early clinical observations on debrisoquine sulfate in hypertensive patients[9]. | Establishment of its clinical utility as an antihypertensive drug. |
| 1977 | First report of polymorphic 4-hydroxylation of debrisoquine[12][13]. | Discovery of the bimodal distribution of its metabolism, leading to the identification of "poor" and "extensive" metabolizer phenotypes. |
| Late 1970s - 1980s | Elucidation of the genetic basis of the metabolic polymorphism and identification of Cytochrome P450 CYP2D6[13][14]. | Debrisoquin becomes the primary tool for characterizing a major drug-metabolizing enzyme. |
| 1990s - Present | Established as a gold-standard probe drug for CYP2D6 phenotyping in research[7][15]. | Continued use in pharmacogenetic studies to predict and explain interindividual differences in drug response. |
| Late 1980s - 1990s | Decline in therapeutic use as an antihypertensive agent. | Superseded by newer antihypertensive drugs with more predictable pharmacokinetic profiles and fewer side effects. |
Table 2: Pharmacokinetic Parameters of Debrisoquin in Different CYP2D6 Phenotypes
| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Reference |
| Metabolic Ratio (MR) | < 12.6 | > 12.6 | [13] |
| Plasma Half-life | Shorter | Significantly Longer | [10] |
| Oral Clearance | High | Low | [10] |
| Urinary Excretion of Unchanged Drug | Low | High | [10][13] |
| Urinary Excretion of 4-hydroxydebrisoquine | High | Low | [10][13] |
Visualizations
Caption: Metabolic pathway of Debrisoquin.
Caption: Experimental workflow for CYP2D6 phenotyping.
References
-
Athanassiadis, D., Cranston, W. I., Juel-Jensen, B. E., & Oliver, D. O. (1966). Clinical observations on the effects of debrisoquine sulphate in patients with high blood-pressure. British medical journal, 2(5516), 732–735. [Link]
-
Bürgi, M., & Strasser, B. J. (2008). Pharma in Transition: new approaches to drug development at F. Hoffmann-La Roche & Co, 1960–1980. Studies in History and Philosophy of Science Part C: Studies in History and Philosophy of Biological and Biomedical Sciences, 39(4), 391-401. [Link]
-
F. Hoffmann-La Roche Ltd. (2012). A history of Roche. pharmaphorum. [Link]
-
Taylor & Francis. (n.d.). Debrisoquine – Knowledge and References. Taylor & Francis Online. [Link]
-
Meyer, U. A., Zanger, U. M., Grant, D., & Blum, M. (1990). The genetic polymorphism of debrisoquine/sparteine metabolism--molecular mechanisms. Pharmacology & therapeutics, 46(2), 297–308. [Link]
-
Rosendorff, C., Marsden, C. D., & Cranston, W. I. (1968). Clinical evaluation of debrisoquin in the treatment of hypertension. Archives of internal medicine, 122(6), 487–490. [Link]
-
Idle, J. R., & Smith, R. L. (2006). Drug metabolism and pharmacogenetics: the British contribution to fields of international significance. British journal of pharmacology, 147 Suppl 1(Suppl 1), S89–S99. [Link]
-
PrepChem.com. (n.d.). Synthesis of Debrisoquin. [Link]
-
Colby, B. (n.d.). Decoding the Debrisoquine Dilemma: Understanding and Tackling Poor Drug Metabolism. Sequencing.com. [Link]
-
Llerena, A., Dorado, P., & Peñas-Lledó, E. M. (2009). Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity. Pharmacogenomics, 10(1), 17–28. [Link]
-
Wikipedia. (n.d.). Debrisoquine. [Link]
-
ClinPGx. (n.d.). debrisoquine. [Link]
-
Fuhr, U., Jetter, A., & Kirchheiner, J. (2007). Appropriate phenotyping procedures for drug metabolizing enzymes and transporters in humans and their simultaneous use in the "cocktail" approach. European journal of clinical pharmacology, 63(1), 41–52. [Link]
-
National Center for Biotechnology Information. (n.d.). Debrisoquine. PubChem Compound Database. [Link]
-
Masasi, B. B., Soko, Y., Gomo, E., Gwatidzo, J., Nhachi, C. F., & Aklillu, E. (2000). Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs. European journal of clinical pharmacology, 56(8), 587–593. [Link]
- Google Patents. (n.d.). Patents Assigned to Hoffmann-La Roche Inc.
-
Mahgoub, A., Idle, J. R., Dring, L. G., Lancaster, R., & Smith, R. L. (1977). Polymorphic hydroxylation of Debrisoquine in man. Lancet, 2(8038), 584–586. [Link]
- Google Patents. (n.d.).
-
Silas, J. H., Lennard, M. S., Tucker, G. T., Smith, A. J., & Woods, H. F. (1977). Why hypertensive patients vary in their response to oral debrisoquine. British medical journal, 1(6058), 422–425. [Link]
-
Dahl, M. L., Johansson, I., Bertilsson, L., Ingelman-Sundberg, M., & Sjöqvist, F. (1995). Inhibition of debrisoquine hydroxylation with quinidine in subjects with three or more functional CYP2D6 genes. British journal of clinical pharmacology, 40(2), 194–197. [Link]
-
Athanassiadis, D., Cranston, W. I., Juel-Jensen, B. E., & Oliver, D. O. (1966). Clinical observations on the effects of debrisoquine sulphate in patients with high blood-pressure. British Medical Journal, 2(5516), 732–735. [Link]
-
Smith, R. L. (2001). The Paton Prize Award. The discovery of the debrisoquine hydroxylation polymorphism: scientific and clinical impact and consequences. Toxicology, 168(1), 11–19. [Link]
-
ClinPGx. (n.d.). debrisoquine. [Link]
-
Heffernan, A. G., & Carty, A. T. (1974). Clinical Trials With Tendor (Debrisoquine Sulfate). Therapia Hungarica, 22(4), 165–171. [Link]
-
Food and Drug Administration. (n.d.). Approved Drug Products with Therapeutic Equivalence Evaluations. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Hammarström, S. (1970). [Long-term treatment of hypertension with this compound]. Lakartidningen, 67(23), 2663–2668. [Link]
-
Ayesh, R., Idle, J. R., Ritchie, J. C., Crothers, M. J., & Hetzel, M. R. (1991). Metabolism of debrisoquine and susceptibility to breast cancer. Breast cancer research and treatment, 18(1), 43–48. [Link]
-
Lasker Foundation. (n.d.). First effective drugs for hypertension. [Link]
-
Sgouras, D. N. (2015). Milestones in antihypertensive drug treatment. Current pharmaceutical design, 21(6), 705–708. [Link]
- Google Patents. (n.d.).
-
Pro-Con. (2015). Delays in the post-marketing withdrawal of drugs to which deaths have been attributed: a systematic investigation and analysis. BMC medicine, 13, 27. [Link]
-
Siramshetty, V. B., Nickel, J., Omieczynski, C., Gohlke, B. O., Drwal, M. N., & Preissner, R. (2016). WITHDRAWN—a resource for withdrawn and discontinued drugs. Nucleic acids research, 44(D1), D1080–D1086. [Link]
-
Bionity.com. (n.d.). Hoffmann–La Roche. [Link]
- Google Patents. (n.d.).
-
Masimirembwa, C. M., Johansson, I., Hasler, J. A., & Ingelman-Sundberg, M. (1996). Lack of effect of chloroquine on the debrisoquine (CYP2D6 and S-mephenytoin (CYP2C19) hydroxylation phenotypes. British journal of clinical pharmacology, 41(4), 344–346. [Link]
Sources
- 1. A history of Roche [pharmaphorum.com]
- 2. encyclopedia.com [encyclopedia.com]
- 3. prepchem.com [prepchem.com]
- 4. Debrisoquine | C10H13N3 | CID 2966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Evaluation of probe drugs and pharmacokinetic metrics for CYP2D6 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 8. Lack of effect of chloroquine on the debrisoquine (CYP2D6 and S-mephenytoin (CYP2C19) hydroxylation phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Polymorphic hydroxylation of Debrisoquine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. F. Hoffmann-La Roche Ltd. -- Company History [company-histories.com]
- 12. Roche - Wikipedia [en.wikipedia.org]
- 13. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thefdalawblog.com [thefdalawblog.com]
- 15. sequencing.com [sequencing.com]
Debrisoquin Sulfate: The Catalyst of Modern Pharmacogenetics
Executive Summary
Debrisoquin sulfate (Debrisoquine), originally developed as an antihypertensive agent, holds a singular place in the history of pharmacology not for its therapeutic efficacy, but for its failure in a subset of patients. This failure—manifesting as severe orthostatic hypotension in specific individuals—led to the discovery of the Debrisoquin Hydroxylation Polymorphism .
This guide details the technical evolution of Debrisoquin from a clinical outlier to the "Gold Standard" probe drug for phenotyping CYP2D6 activity. We explore the seminal 1977 discovery, the metabolic mechanisms, and the standardized protocols that established the foundation of modern pharmacogenomics.
Historical Context: The "Smith" Incident
In the mid-1970s, researchers at St. Mary’s Hospital Medical School (London) were investigating the variable response to Debrisoquin.[1] The pivotal moment occurred when Robert L. Smith , a lead researcher, self-administered a standard 40 mg dose. While his colleagues experienced negligible side effects, Smith suffered severe, prolonged orthostatic hypotension, collapsing after minimal exertion.
This N=1 anomaly prompted a controlled study (Mahgoub et al., 1977), which revealed that Smith’s inability to clear the drug was not random but genetic. He was a "Poor Metabolizer" (PM), lacking the functional enzyme required to hydroxylate the drug. This study effectively launched the field of pharmacogenetics by proving that drug metabolism is a heritable trait following Mendelian recessive inheritance.
Mechanistic Pathway: CYP2D6 Hydroxylation
Debrisoquin is an isoquinoline derivative. In "Extensive Metabolizers" (EM), it is rapidly converted to 4-hydroxydebrisoquin by the hepatic cytochrome P450 enzyme CYP2D6 (historically termed debrisoquin 4-hydroxylase).
The Metabolic Reaction
The primary metabolic bottleneck is the alicyclic hydroxylation at the C-4 position.
-
Substrate: Debrisoquin
-
Enzyme: CYP2D6 (Phase I oxidation)
-
Product: 4-hydroxydebrisoquin (inactive, readily excreted)
In PM phenotypes, the CYP2D6 enzyme is absent or non-functional due to two null alleles (e.g., CYP2D63, CYP2D64), leading to accumulation of the parent drug and exaggerated pharmacological effects (sympathetic blockade).
Pathway Visualization
The following diagram illustrates the metabolic fate of Debrisoquin in EM vs. PM phenotypes.
Figure 1: The CYP2D6-mediated hydroxylation pathway of Debrisoquin. In Poor Metabolizers, the conversion to the 4-hydroxy metabolite is blocked, forcing excretion of the unchanged parent drug.
The Debrisoquin Phenotyping Protocol
To standardize the classification of patients, a rigorous phenotyping protocol was developed. This protocol relies on the Metabolic Ratio (MR) , a quantitative metric of enzyme activity.
Experimental Workflow
Objective: Determine the CYP2D6 phenotype of a subject.
-
Pre-study Restrictions: Subjects abstain from other medications and alcohol for 24-48 hours.
-
Dosing: Administer a single oral dose of 10 mg Debrisoquin hemisulfate (tablet form) on an empty stomach.
-
Sample Collection: Collect all urine output for a defined period (typically 0–8 hours post-dose).
-
Note: 0–8h is sufficient because the elimination half-life in EMs is short, whereas PMs excrete parent drug slowly.
-
-
Preservation: Measure total volume; store aliquots at -20°C until analysis.
-
Analysis: Quantify Debrisoquin (D) and 4-hydroxydebrisoquin (4-OH-D) using HPLC or GC-MS.
Calculation of Metabolic Ratio (MR)
The MR is the inverse of clearance efficiency. A higher MR indicates lower enzyme activity.
-
Extensive Metabolizers (EM): High 4-OH-D, Low Parent. MR < 12.6
-
Poor Metabolizers (PM): High Parent, Low/Absent 4-OH-D. MR > 12.6
Protocol Visualization
Figure 2: Standardized workflow for Debrisoquin phenotyping. The metabolic ratio of 12.6 serves as the antimode distinguishing phenotypes.[2]
Population Genetics & Data Analysis
The distribution of the Debrisoquin MR in a population is bimodal (or trimodal if Intermediate Metabolizers are distinguished). This bimodality provided the first clear evidence of a monogenic trait controlling drug metabolism.
Global Frequency of Poor Metabolizers (PM)
The prevalence of the PM phenotype varies drastically across ethnic groups. This variance is critical for global drug development strategies.
| Population / Ethnicity | PM Frequency (%) | Key Allelic Drivers |
| Caucasian (European) | 5.0 – 10.0% | CYP2D63, *4, *5 |
| African (e.g., Nigerian) | 0.0 – 8.0% | CYP2D617 (Reduced function, not null) |
| Asian (Chinese/Japanese) | 0.0 – 1.0% | CYP2D610 (Intermediate function dominant) |
| Middle Eastern | 1.0 – 2.0% | Mixed allele profile |
*Note: While true PMs (null activity) are rarer in some African populations, the prevalence of "Intermediate Metabolizers" (IM) with reduced activity is high due to the *17 allele.
The Antimode
In a histogram of Log(MR), the "Antimode" is the valley separating the two peaks (EM and PM).
-
EM Peak: Typically centered around MR = 0.5 - 1.0.
-
PM Peak: Typically centered around MR = 20 - 100.
-
Cutoff: The accepted antimode is 12.6 .
Clinical Implications & Legacy
The Debrisoquin story shifted the paradigm from "idiopathic adverse reactions" to "genetically determined toxicity."
-
Probe Drug Status: Debrisoquin became the primary tool to map the CYP2D6 substrate profile. Drugs like metoprolol, codeine, and tamoxifen were later identified as CYP2D6 substrates because their metabolism correlated perfectly with Debrisoquin MR.
-
Drug Development: Regulatory agencies (FDA, EMA) now mandate genotyping/phenotyping during Phase I trials to identify PMs.
-
Modern Replacement: While Debrisoquin is less commonly used today due to availability, its legacy persists in the use of Dextromethorphan (safer, OTC) as a surrogate probe, which correlates highly with Debrisoquin phenotyping.
References
-
Mahgoub, A., Idle, J. R., Dring, L. G., Lancaster, R., & Smith, R. L. (1977). Polymorphic hydroxylation of Debrisoquine in man.[2][3][4][5] The Lancet, 310(8038), 584–586. Link
-
Idle, J. R., & Smith, R. L. (1979). Polymorphisms of oxidation at carbon centers of drugs and their clinical significance.[3] Drug Metabolism Reviews, 9(2), 301–317.[3][6] Link
-
Evans, D. A., Mahgoub, A., Sloan, T. P., Idle, J. R., & Smith, R. L. (1980). A family and population study of the genetic polymorphism of debrisoquine oxidation in a white British population.[2][3] Journal of Medical Genetics, 17(2), 102–105.[2][3][7] Link
-
Eichelbaum, M., & Gross, A. S. (1990). The genetic polymorphism of debrisoquine/sparteine metabolism—clinical aspects.[8] Pharmacology & Therapeutics, 46(3), 377–394.[8] Link
-
Gonzalez, F. J., et al. (1988). Characterization of the common genetic defect in humans deficient in debrisoquine metabolism. Nature, 331, 442–446. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evidence for the polymorphic oxidation of debrisoquine and proguanil in a Khmer (Cambodian) population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of altered pharmacokinetics of CGP 15 210 G in poor hydroxylators of debrisoquine during early drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymorphic hydroxylation of debrisoquine in Ghanaians [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymorphic hydroxylation of Debrisoquine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The human debrisoquine 4-hydroxylase (CYP2D) locus: sequence and identification of the polymorphic CYP2D6 gene, a related gene, and a pseudogene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A family and population study of the genetic polymorphism of debrisoquine oxidation in a white British population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The genetic polymorphism of debrisoquine/sparteine metabolism--clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Development and Validation of a Bioanalytical Method for Debrisoquin Sulfate in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive guide for the development and validation of a selective and sensitive bioanalytical method for the quantification of debrisoquin and its primary active metabolite, 4-hydroxydebrisoquin, in human plasma. The method employs liquid chromatography with tandem mass spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and selectivity in complex biological matrices.[1] This application note details the rationale behind the selection of analytical techniques, sample preparation procedures, and a full validation protocol adhering to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[2][3] The described methodology is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicokinetic studies of debrisoquin.
Introduction
Debrisoquin is an antihypertensive agent that acts as an adrenergic neuron-blocking drug.[1] Its clinical use has largely been superseded, but it remains a critical tool in pharmacogenetic research as a probe substrate for the Cytochrome P450 2D6 (CYP2D6) enzyme.[4] The metabolism of debrisoquin is highly dependent on the activity of CYP2D6, with individuals exhibiting different metabolic phenotypes (poor, extensive, and ultrarapid metabolizers). The primary metabolic pathway is the hydroxylation of debrisoquin to 4-hydroxydebrisoquine.[4][5] Therefore, the accurate quantification of both debrisoquin and 4-hydroxydebrisoquine in plasma is essential for phenotyping studies and for understanding the pharmacokinetic profile of the drug.
A robust and reliable bioanalytical method is paramount for generating high-quality data to support clinical and non-clinical studies.[2] This application note outlines a strategic approach to developing and validating an LC-MS/MS method for debrisoquin and its major metabolite in human plasma, ensuring data integrity and regulatory compliance.
Method Development Strategy
The development of a successful bioanalytical method involves a systematic evaluation of several key components: the analytical technique, sample preparation, chromatographic separation, and mass spectrometric detection.
Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed.[6] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection and quantification of the target analytes even in the presence of complex biological matrix components.[5]
Internal Standard (IS) Selection
The use of an appropriate internal standard is crucial for correcting for variability during sample processing and analysis. The ideal IS is a stable isotope-labeled version of the analyte (e.g., deuterated debrisoquin). However, due to the potential limited commercial availability of such a standard, a structurally similar compound with comparable chromatographic and ionization properties can be used. For this method, we propose Guanoxan as a suitable internal standard. Guanoxan is a guanidine-based antihypertensive drug with structural similarities to debrisoquin.
Sample Preparation
The primary goal of sample preparation is to remove interfering substances from the plasma matrix, such as proteins and phospholipids, and to concentrate the analytes of interest. Two common and effective techniques are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a rapid and straightforward method where an organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins.[7] While efficient for high-throughput screening, it may result in less clean extracts compared to SPE.
-
Solid-Phase Extraction (SPE): SPE offers a more selective and thorough cleanup, leading to cleaner extracts and potentially reduced matrix effects.[8][9] For basic compounds like debrisoquin, a cation-exchange or a mixed-mode SPE sorbent can be highly effective.
This protocol will detail both approaches, allowing the user to select the most appropriate method based on their specific needs for throughput and sensitivity.
Chromatographic and Mass Spectrometric Conditions
The following are proposed starting conditions for the LC-MS/MS analysis. Optimization will be necessary to achieve the desired performance.
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC/UHPLC system | Provides high resolution and fast analysis times. |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm | Offers good retention and separation for basic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for positive ionization and aids in peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic solvent for elution from the reverse-phase column. |
| Flow Rate | 0.4 - 0.6 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | Start with a low percentage of B, ramp up to elute analytes, then re-equilibrate. | To achieve good separation of analytes from matrix components. |
| Injection Volume | 5 - 10 µL | A balance between sensitivity and potential for matrix effects. |
| MS System | Triple Quadrupole Mass Spectrometer | Essential for MRM-based quantification. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Debrisoquin and its analogues contain basic nitrogen atoms that are readily protonated. |
| MRM Transitions | See Table 2 | For selective detection and quantification. |
Table 2: Proposed MRM Transitions (Positive Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Debrisoquin (Quantifier) | 176.1 | 133.1 | 100 | 25 |
| Debrisoquin (Qualifier) | 176.1 | 117.1 | 100 | 35 |
| 4-Hydroxydebrisoquin (Quantifier) | 192.1 | 175.1 | 100 | 20 |
| 4-Hydroxydebrisoquin (Qualifier) | 192.1 | 133.1 | 100 | 30 |
| Guanoxan (IS) | 199.1 | 156.1 | 100 | 22 |
Note: The MRM transitions and collision energies are predictive and must be optimized during method development.
Detailed Protocols
Protocol 1: Sample Preparation by Protein Precipitation (PPT)
-
Label polypropylene microcentrifuge tubes or a 96-well plate.
-
To 50 µL of plasma sample (blank, standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard (Guanoxan at 200 ng/mL). The 3:1 ratio of acetonitrile to plasma is a common starting point.[6]
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or well of a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex mix for 30 seconds.
-
Inject onto the LC-MS/MS system.
Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE)
-
Select a suitable SPE cartridge or 96-well plate (e.g., a mixed-mode cation exchange polymer-based sorbent).
-
Conditioning: Pass 1 mL of methanol through the sorbent, followed by 1 mL of water.
-
Equilibration: Pass 1 mL of 0.1% formic acid in water through the sorbent.
-
Sample Loading: To 100 µL of plasma sample, add 100 µL of 4% phosphoric acid in water and the internal standard. Vortex mix. Load the pre-treated sample onto the SPE sorbent at a slow, steady flow rate.
-
Washing: Wash the sorbent with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Injection: Vortex mix and inject onto the LC-MS/MS system.
Bioanalytical Method Validation
A full validation of the bioanalytical method must be performed to demonstrate its reliability for the intended purpose, in accordance with FDA and EMA guidelines.[2][3]
Validation Parameters and Acceptance Criteria
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure that the method can differentiate the analytes and IS from endogenous matrix components. | No significant interfering peaks at the retention times of the analytes and IS in at least six different sources of blank plasma. The response of any interfering peak should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS. |
| Carryover | To assess the impact of a high concentration sample on a subsequent blank sample. | The response in the blank sample following the highest calibration standard should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS. |
| Calibration Curve | To establish the relationship between analyte concentration and instrument response. | A minimum of six non-zero standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The correlation coefficient (r) should be ≥ 0.99. Back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ). |
| Accuracy and Precision | To determine the closeness of the measured values to the nominal values and the reproducibility of the measurements. | Assessed at four QC levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC. Intra-run and Inter-run Accuracy: Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). Intra-run and Inter-run Precision: Coefficient of variation (CV) should be ≤ 15% (≤ 20% at the LLOQ).[7] |
| Recovery | To assess the efficiency of the extraction procedure. | Determined at three QC levels (Low, Medium, High) by comparing the peak areas of extracted samples to those of unextracted standards. Recovery should be consistent and reproducible, although 100% recovery is not required. |
| Matrix Effect | To evaluate the effect of the plasma matrix on the ionization of the analytes and IS. | Assessed by comparing the peak areas of analytes spiked into extracted blank plasma from at least six different sources to the peak areas of analytes in a neat solution. The IS-normalized matrix factor should have a CV ≤ 15%. |
| Stability | To ensure that the analyte concentrations are not affected by storage and handling conditions. | Assessed at Low and High QC levels under various conditions (see Protocol 3). The mean concentration of the stability samples should be within ±15% of the nominal concentration. |
Protocol 3: Stability Assessment
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles (-20°C or -80°C to room temperature).
-
Short-Term (Bench-Top) Stability: Analyze QC samples after being kept at room temperature for a duration that reflects the expected sample handling time (e.g., 4-24 hours).
-
Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature (e.g., -20°C or -80°C) for a period that covers the expected duration of the study.
-
Post-Preparative Stability: Analyze extracted QC samples that have been stored in the autosampler for a period that reflects the expected run time.
-
Stock Solution Stability: Assess the stability of the analyte and IS stock solutions at room temperature and refrigerated conditions.
Data Presentation and Visualization
Experimental Workflow
Caption: Workflow for Debrisoquin analysis using Protein Precipitation.
Validation Logic
Caption: Core components of Bioanalytical Method Validation.
Conclusion
This application note provides a detailed framework for the development and validation of a robust and reliable LC-MS/MS method for the simultaneous quantification of debrisoquin and 4-hydroxydebrisoquin in human plasma. The outlined protocols for sample preparation and the comprehensive validation plan are designed to ensure data of the highest quality, suitable for supporting pharmacogenetic, pharmacokinetic, and other clinical and non-clinical studies. Adherence to the principles of bioanalytical method validation as prescribed by regulatory agencies is essential for the successful application of this method in a regulated environment.
References
-
3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]
- Barrientos-Astigarraga, R. E., et al. (2000). Determination of Debrisoquine and 4-hydroxydebrisoquine by High-Performance Liquid Chromatography: Application to the Evaluation of CYP2D6 Genotype and Debrisoquine Metabolic Ratio Relationship.
- Botelho, T., et al. (2007). 3,4-Dehydrodebrisoquine, a novel debrisoquine metabolite formed from 4-hydroxydebrisoquine that affects the CYP2D6 metabolic ratio. Drug Metabolism and Disposition, 35(6), 949-957.
- Deng, Y., et al. (2005). Development of a low volume plasma sample precipitation procedure for liquid chromatography/tandem mass spectrometry assays used for drug discovery applications. Rapid Communications in Mass Spectrometry, 19(18), 2565-2571.
- Kimura, S., et al. (1989). The human debrisoquine 4-hydroxylase (CYP2D) locus: sequence and identification of the polymorphic CYP2D6 gene, a related gene, and a pseudogene. American Journal of Human Genetics, 45(6), 889-904.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Retrieved January 31, 2026, from [Link]
- Khedr, A., & Darwish, I. (2014). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography.
- Lennard, M. S., et al. (1977). Determination of debrisoquine and its 4-hydroxy metabolite in biological fluids by gas chromatography with flame-ionization and nitrogen-selective detection.
- Malcolm, S. L., & Marten, T. R. (1982). Determination of debrisoquin and its 4-hydroxy metabolite in plasma by gas chromatography/mass spectrometry. Analytical Chemistry, 54(13), 2318-2321.
- Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920.
- Tomic, S., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7089.
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018).
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved January 31, 2026, from [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved January 31, 2026, from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved January 31, 2026, from [Link]
Sources
- 1. Determination of debrisoquine and its 4-hydroxy metabolite in biological fluids by gas chromatography with flame-ionization and nitrogen-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. agilent.com [agilent.com]
- 4. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4-Dehydrodebrisoquine, a novel debrisoquine metabolite formed from 4-hydroxydebrisoquine that affects the CYP2D6 metabolic ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a low volume plasma sample precipitation procedure for liquid chromatography/tandem mass spectrometry assays used for drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
in vitro assessment of Debrisoquin Sulfate metabolism using human liver microsomes
Application Note: In Vitro Assessment of Debrisoquin Sulfate Metabolism Using Human Liver Microsomes
Introduction & Scientific Context
Debrisoquin (Debrisoquine) is a classic antihypertensive agent that historically defined the genetic polymorphism of Cytochrome P450 2D6 (CYP2D6). While its clinical use has waned, it remains a gold-standard probe substrate for in vitro CYP2D6 phenotyping and drug-drug interaction (DDI) studies.
The metabolic conversion of Debrisoquin to 4-hydroxydebrisoquin is mediated almost exclusively by CYP2D6.[1][2] This high specificity makes it an ideal tool for:
-
Phenotyping: Assessing the catalytic activity of CYP2D6 in pooled or individual donor human liver microsomes (HLM).
-
Inhibition Screening: Evaluating New Chemical Entities (NCEs) for their potential to inhibit CYP2D6, a critical requirement in regulatory submissions (FDA/EMA).
Clinical Relevance: Approximately 5-10% of Caucasians are "Poor Metabolizers" (PM) of CYP2D6 substrates. Utilizing Debrisoquin in early discovery helps predict if an NCE will exhibit non-linear pharmacokinetics or toxic accumulation in PM populations.
Mechanistic Pathway
The hydroxylation occurs at the benzylic carbon (C4) of the tetrahydroisoquinoline ring.
Figure 1: The CYP2D6-mediated 4-hydroxylation of Debrisoquin.[1] This reaction is NADPH-dependent and serves as the marker for enzyme activity.[3]
Experimental Design Strategy
To ensure data integrity (E-E-A-T), the experimental conditions must be optimized to measure initial rate conditions . This ensures that the rate of metabolite formation is linear with respect to both time and protein concentration.
-
Protein Concentration:
. High protein concentrations can bind the drug non-specifically (NSB), altering the free fraction ( ) and skewing calculations. -
Substrate Concentration: For inhibition studies, use a substrate concentration near the
(typically 2–5 for Debrisoquin). Using will mask competitive inhibition, leading to false negatives. -
Linearity: The reaction is typically linear for 20–30 minutes. We utilize a 20-minute incubation to ensure sufficient signal without substrate depletion (
depletion is the rule).
Materials & Reagents
| Component | Specification | Purpose |
| Human Liver Microsomes (HLM) | Pooled (n>50 donors), characterized for CYP2D6 activity | Enzyme source. |
| This compound | Probe substrate. | |
| 4-Hydroxydebrisoquin | Analytical Standard | Calibration curve generation.[3][4][5] |
| Debrisoquin-d10 | Stable Isotope | Internal Standard (IS) for LC-MS. |
| NADPH Regenerating System | 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2 | Essential cofactor source. |
| Buffer | 100 mM Potassium Phosphate (pH 7.4) | Physiological pH maintenance. |
| Stop Solution | Acetonitrile (ACN) with 0.1% Formic Acid | Quenches reaction and precipitates protein. |
| Quinidine | Known CYP2D6 Inhibitor | Positive control for inhibition assays.[6] |
Protocol 1: Kinetic Determination ( and )[8]
This protocol establishes the affinity of the enzyme for Debrisoquin in your specific lot of HLM.
Workflow Diagram
Figure 2: Step-by-step workflow for the microsomal incubation assay.
Step-by-Step Procedure
-
Preparation: Thaw HLM on ice. Dilute to 0.4 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Substrate Dilution: Prepare a range of Debrisoquin concentrations (e.g., 0.5, 1, 2.5, 5, 10, 20, 50
) in buffer. -
Plate Setup: In a 96-well plate, add:
-
20
Substrate solution (10x). -
160
HLM/Buffer mix.
-
-
Pre-incubation: Warm plate at 37°C for 5 minutes.
-
Initiation: Add 20
of 10x NADPH regenerating system to start the reaction.-
Final Volume: 200
. -
Final Protein: 0.2 mg/mL.
-
-
Incubation: Shake at 37°C for 20 minutes.
-
Termination: Add 200
of ice-cold Acetonitrile containing Internal Standard (Debrisoquin-d10). -
Clarification: Centrifuge at 4000
for 15 minutes at 4°C to pellet proteins. -
Analysis: Transfer supernatant to LC-MS vials.
Protocol 2: Inhibition Screening ( )
Objective: Determine if a Test Compound inhibits CYP2D6.
-
Substrate Concentration: Fix Debrisoquin concentration at its
(approx. 5 ). -
Inhibitor Dilution: Prepare Test Compound at 7 concentrations (e.g., 0.01 to 50
) + Vehicle Control. -
Positive Control: Include Quinidine (0.01 to 10
). -
Procedure: Follow the workflow in Protocol 1, but add the Test Compound during the pre-incubation step.
-
Calculation: Plot % Activity vs. Log[Inhibitor] to derive
.
Analytical Method (LC-MS/MS)[6]
The quantification of 4-hydroxydebrisoquin requires a robust method to separate the polar metabolite from the parent drug.
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S). Chromatography: Reverse Phase (C18) or HILIC (preferred for very polar metabolites).
| Parameter | Setting |
| Column | C18 (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B (0-0.5 min) |
| Flow Rate | 0.6 mL/min |
| Ionization | ESI Positive Mode |
MRM Transitions:
| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) |
| Debrisoquin | 176.1 | 134.1 | 30 | 25 |
| 4-OH-Debrisoquin | 192.1 | 132.1 | 30 | 28 |
| Debrisoquin-d10 (IS) | 186.2 | 144.2 | 30 | 25 |
Data Analysis & Interpretation
Kinetic Parameters
Use non-linear regression (Michaelis-Menten model) to solve for
-
Typical
: 2 – 10 (varies by HLM lot). -
Typical
: 10 – 100 pmol/min/mg protein.
Inhibition Constants ( )
To convert
-
If
: Potent inhibitor (Clinical DDI likely). -
If
: Weak/No inhibition (Clinical DDI unlikely).
Troubleshooting & Validation
-
Low Signal: 4-OH-Debrisoquin is polar. Ensure your LC gradient starts with low organic (e.g., 2-5%) to facilitate retention on C18 columns. If peak shape is poor, switch to a HILIC column.
-
High Background: this compound can adhere to glass. Use polypropylene plates and low-binding tips.
-
Non-Linearity: If the reaction is not linear over 20 minutes, reduce protein concentration to 0.1 mg/mL. CYP2D6 is a high-affinity, low-capacity enzyme; saturation happens easily.
References
-
FDA Guidance for Industry. (2020).[7] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]
-
Kronbach, T., et al. (1987). Oxidation of midazolam and triazolam by human liver cytochrome P450IIIA4. (Contextualizing probe substrate validation). Molecular Pharmacology. [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: Regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics. [Link]
-
Bjornsson, T. D., et al. (2003). The conduct of in vitro and in vivo drug-drug interaction studies: A PhRMA perspective. Drug Metabolism and Disposition.[4][5][8] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay and characterisation of debrisoquine 4-hydroxylase activity of microsomal fractions of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. A micromethod for quantitation of debrisoquine and 4-hydroxydebrisoquine in urine by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Variable contribution of cytochromes P450 2D6, 2C9 and 3A4 to the 4-hydroxylation of tamoxifen by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
Application Note: Debrisoquin Sulfate as a Phenotypic Probe for CYP2D6 Drug-Drug Interaction Studies
Executive Summary
This application note details the protocol for utilizing Debrisoquin Sulfate as a specific in vivo probe substrate to assess Cytochrome P450 2D6 (CYP2D6) activity. While modern "cocktail" approaches often utilize dextromethorphan, Debrisoquin remains the historical gold standard for establishing specific CYP2D6 phenotypes due to its high selectivity and well-characterized metabolic pathway. This guide focuses on the design, execution, and bioanalysis of clinical Drug-Drug Interaction (DDI) studies where a new chemical entity (NCE) is evaluated as a potential perpetrator (inhibitor) of CYP2D6.
Scientific Mechanism & Rationale
The CYP2D6 Polymorphism
CYP2D6 is highly polymorphic, with over 100 allelic variants described. These variations result in four distinct phenotypes:
-
Poor Metabolizers (PM): No functional enzyme (e.g., 4/4 genotype).
-
Intermediate Metabolizers (IM): Reduced function.
-
Extensive Metabolizers (EM): Normal function (wild type).
-
Ultra-rapid Metabolizers (UM): Multiple gene copies (e.g., 1/1xN).
Mechanism of Action
Debrisoquin is metabolized almost exclusively by CYP2D6 via 4-hydroxylation to form 4-hydroxydebrisoquin . This single-pathway clearance makes the urinary metabolic ratio (MR) of parent drug to metabolite a sensitive index of enzymatic activity.
Figure 1: Debrisoquin Metabolic Pathway
Caption: The metabolic conversion of Debrisoquin to 4-OH-Debrisoquin is the rate-limiting step mediated by CYP2D6.
Experimental Design: Clinical DDI Study
To determine if an NCE is a CYP2D6 inhibitor, a crossover study design is required. The study compares the Debrisoquin Metabolic Ratio (MR) at baseline against the MR after co-administration of the NCE.
Subject Selection Criteria
-
Genotyping: Mandatory. Subjects must be genotyped to exclude Poor Metabolizers (PMs). PMs lack functional CYP2D6; therefore, inhibition cannot be measured in this population.
-
Target Population: Extensive Metabolizers (EMs) are the ideal cohort for sensitivity.
-
Exclusion: Subjects taking SSRIs (e.g., fluoxetine, paroxetine) or quinidine, which are potent CYP2D6 inhibitors.
Study Workflow
Figure 2: Crossover DDI Study Timeline
Caption: Standard crossover design to isolate the effect of the perpetrator drug on CYP2D6 activity.
Detailed Protocol: Dosing & Sample Collection
Materials
-
Probe Substrate: this compound (10 mg tablet or capsule).
-
Matrix: Urine (Preferred for MR calculation) or Plasma.
-
Container: Polypropylene urine collection vessels (pH adjusted, see below).
Step-by-Step Procedure
-
Preparation (Day 0): Subject fasts overnight (minimum 8 hours).
-
Bladder Void: Subject empties bladder immediately prior to dosing (Time 0). Discard this sample.
-
Dosing: Administer 10 mg this compound orally with 240 mL water.
-
Hydration: Subjects should maintain standard hydration to ensure adequate urine flow.
-
Collection Window: Collect all urine passed from 0 to 8 hours post-dose.
-
Note: Historically, 0-4h or 0-6h intervals were used. The 0-8h window is robust for ensuring complete recovery of the metabolite in slow EMs.
-
-
Volume Measurement: Measure and record the total volume of the 0-8h urine pool.
-
Aliquot & Storage:
-
Mix the pooled urine thoroughly.
-
Transfer 10 mL aliquots to cryovials.
-
Critical Step: No preservatives are strictly necessary for short-term storage, but acidification (pH < 4) with dilute HCl can prevent oxidation if analysis is delayed.
-
Store at -80°C until analysis.
-
Bioanalytical Method (LC-MS/MS)[1]
While HPLC-UV/Fluorescence was the historical method, LC-MS/MS provides superior sensitivity and specificity, eliminating interferences common in urine matrices.
Sample Preparation (Dilute-and-Shoot)
-
Thaw urine samples at room temperature and vortex.
-
Centrifuge at 10,000 x g for 5 minutes to remove particulates.
-
Dilute 50 µL of supernatant with 450 µL of Internal Standard Solution (Debrisoquin-d10 in 0.1% Formic Acid).
-
Inject 5 µL onto the LC-MS system.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50mm, 2.5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 90% B over 3 minutes.
-
Ionization: ESI Positive Mode.
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) |
| Debrisoquin | 176.1 | 134.1 | 30 |
| 4-OH-Debrisoquin | 192.1 | 132.1 | 35 |
| IS (Debrisoquin-d10) | 186.2 | 144.2 | 30 |
Data Analysis & Interpretation
Calculating the Metabolic Ratio (MR)
The phenotype is determined by the molar ratio of the parent drug to the metabolite in the urine.
Note: Since both compounds are measured in the same urine volume, molar concentration units (
Phenotype Classification Table
Reference ranges for Caucasian populations (ranges may vary by ethnicity):
| Phenotype | Metabolic Ratio (MR) | Interpretation |
| Ultra-rapid (UM) | < 0.2 | Risk of therapeutic failure (too fast clearance). |
| Extensive (EM) | 0.2 – 12.6 | Normal metabolic capacity. |
| Intermediate (IM) | Varies | Overlap zone; often defined by genotype. |
| Poor (PM) | > 12.6 | Risk of toxicity; negligible CYP2D6 activity. |
Assessing Inhibition (DDI)
To quantify the interaction potential of the NCE:
-
Calculate
(Phase 1). -
Calculate
(Phase 2). -
Interaction Ratio:
-
R ≈ 1: No Interaction.
-
R > 2: Moderate Inhibition (The NCE has converted the EM phenotype toward PM).
-
R > 5: Strong Inhibition (Phenocopying: The EM subject now appears as a PM).
References
-
FDA Guidance for Industry. Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. (2020). U.S. Food and Drug Administration.[1] [Link]
-
Mahgoub, A., et al. (1977). Polymorphic hydroxylation of Debrisoquine in man.[2] The Lancet. [Link]
-
FDA Table of Pharmacogenomic Biomarkers. Table of Pharmacogenomic Biomarkers in Drug Labeling. (Updated periodically). [Link]
-
Gaedigk, A., et al. (2017). The Pharmacogene Variation (PharmVar) Consortium: Incorporation of the Human Cytochrome P450 (CYP) Allele Nomenclature Database. Clinical Pharmacology & Therapeutics.[1] [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating Inter-Individual Variability in Debrisoquin Metabolic Ratios
Welcome to the technical support center for researchers, scientists, and drug development professionals working with debrisoquin phenotyping. This guide is designed to provide in-depth, practical advice to help you navigate the complexities of inter-individual variability in debrisoquin metabolic ratios. Here, you will find not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: What is the debrisoquin metabolic ratio (MR) and what does it measure?
The debrisoquin metabolic ratio (MR) is a critical measure used to determine an individual's capacity to metabolize drugs via the Cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] Debrisoquin is a probe drug that is primarily metabolized to its main metabolite, 4-hydroxydebrisoquine, by CYP2D6.[1][3] The MR is calculated from the concentrations of debrisoquin and 4-hydroxydebrisoquine in urine, typically collected over an 8-hour period following a single oral dose of debrisoquine.[1][4] A high MR indicates slow metabolism, while a low MR signifies rapid metabolism.
Q2: How is the debrisoquin MR used to classify individuals into different phenotypes?
The debrisoquin MR allows for the classification of individuals into distinct CYP2D6 metabolizer phenotypes. This classification is crucial for predicting drug response and minimizing adverse drug reactions for numerous clinically important drugs metabolized by CYP2D6.[2][5] The primary phenotypes are:
-
Poor Metabolizers (PMs): These individuals have little to no CYP2D6 enzyme activity. They exhibit a high debrisoquin MR. In Caucasian populations, a bimodal distribution is observed, with an antimode at an MR of 12.6, distinguishing PMs (MR > 12.6) from extensive metabolizers.[1]
-
Intermediate Metabolizers (IMs): IMs have decreased CYP2D6 activity compared to normal metabolizers.
-
Normal Metabolizers (NMs) (previously Extensive Metabolizers - EMs): This group has normal CYP2D6 enzyme function and typically has an MR below 12.6.[1][6]
-
Ultrarapid Metabolizers (UMs): UMs possess multiple copies of the functional CYP2D6 gene, leading to significantly increased enzyme activity and very low MRs.[3][7]
Q3: What is the difference between CYP2D6 phenotyping and genotyping?
Phenotyping, using debrisoquin, directly measures the in vivo activity of the CYP2D6 enzyme.[1][8] It reflects the true metabolic capacity of an individual, which can be influenced by both genetic and non-genetic factors. Genotyping, on the other hand, analyzes an individual's CYP2D6 gene to identify specific genetic variations (alleles) that are known to alter enzyme function.[9] While genotyping is a powerful predictor of phenotype, discrepancies can occur due to the presence of rare or un-tested genetic variants, or non-genetic factors such as concomitant medications.[10]
Troubleshooting Guide
High Inter-Subject Variability in a "Normal" Population
Problem: You are observing a wide range of debrisoquin MRs within a group of subjects expected to be Normal Metabolizers.
Potential Causes & Solutions:
-
Undiagnosed Genetic Polymorphisms: The term "normal" can be misleading. Your population may include individuals with decreased function alleles (leading to IM phenotype) or multiple functional alleles (leading to UM phenotype).
-
Recommendation: If feasible, perform CYP2D6 genotyping on your study subjects to correlate MR with genetic data. This can help explain the observed variability.[11]
-
-
Concomitant Medications: Many drugs can inhibit or induce CYP2D6 activity, altering the debrisoquin MR. For example, quinidine is a potent CYP2D6 inhibitor that can make a Normal Metabolizer appear as a Poor Metabolizer.[12]
-
Recommendation: Obtain a detailed medication history from all subjects. Exclude subjects taking known CYP2D6 inhibitors or inducers, or implement a washout period before debrisoquin administration.
-
-
Dietary Factors: Certain dietary components can influence CYP2D6 activity. For instance, grapefruit juice is a known inhibitor of other CYP enzymes and may have minor effects on CYP2D6.[12]
-
Recommendation: Standardize dietary intake for a set period before the study and on the day of debrisoquin administration.
-
-
Pre-analytical Errors: Inaccurate urine collection or sample handling can introduce significant variability.
Discrepancy Between Genotype and Phenotype
Problem: A subject's debrisoquin MR does not align with their predicted phenotype based on their CYP2D6 genotype.
Potential Causes & Solutions:
-
Presence of Untested Alleles: Commercially available genotyping panels may not test for all known CYP2D6 variants, especially rare ones.[10]
-
Recommendation: Review the list of alleles covered by your genotyping assay. If a discrepancy is critical, consider more comprehensive sequencing of the CYP2D6 gene.
-
-
Incorrect Haplotype Phasing: The combination of alleles on each chromosome (haplotype) is crucial for accurate phenotype prediction. Some genotyping methods may not correctly determine the phase of the identified variants.[15]
-
Recommendation: Utilize advanced genotyping methods or family studies to confirm haplotype phasing if necessary.
-
-
Environmental Factors: As mentioned previously, drug-drug interactions or other environmental factors can override the genetic predisposition.
-
Recommendation: Thoroughly review the subject's medication and dietary history.
-
-
Novel Metabolites: Recent research has identified additional debrisoquin metabolites, suggesting that the traditional MR calculation may not fully capture the complete picture of debrisoquin's metabolic pathway.[16]
-
Recommendation: While direct measurement of these novel metabolites is not yet standard practice, be aware that they contribute to the overall variability and can explain some genotype-phenotype discrepancies.
-
Experimental Protocols
Debrisoquin Phenotyping Protocol
This protocol outlines the safe administration of debrisoquine and the collection of urine for metabolic ratio analysis.[13]
1. Subject Preparation:
- Obtain informed consent.
- Collect a detailed medical and medication history.
- Instruct subjects to fast overnight.
- Provide clear instructions for the 8-hour urine collection.
2. Debrisoquine Administration:
- Administer a single oral dose of 10 mg debrisoquine.[4][17]
- Record the exact time of administration.
3. Urine Collection:
- Discard the first urine voided after debrisoquine administration.
- Collect all urine for the next 8 hours in a provided container.[1][4]
- Record the total volume of urine collected.
4. Sample Processing and Storage:
- Aliquot a portion of the collected urine for analysis.
- Store urine samples at -20°C or lower until analysis.
HPLC Method for Debrisoquine and 4-Hydroxydebrisoquine Analysis
This is a generalized HPLC method based on published procedures.[3][7][18]
1. Sample Preparation:
- Thaw urine samples to room temperature.
- Perform solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the analytes.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[18]
- Mobile Phase: A mixture of acetate buffer and acetonitrile.[18]
- Flow Rate: 0.7-0.8 mL/min.[3][18]
- Detection: UV detection at 210 nm or fluorescence detection (excitation = 210 nm, emission = 290 nm).[3][18]
3. Data Analysis:
- Identify and quantify the peaks for debrisoquine and 4-hydroxydebrisoquine using a validated standard curve.
- Calculate the Metabolic Ratio (MR) as: (Concentration of Debrisoquine) / (Concentration of 4-Hydroxydebrisoquine).
Data Presentation
Table 1: CYP2D6 Phenotype Classification Based on Debrisoquin Metabolic Ratio
| Phenotype | Debrisoquin Metabolic Ratio (MR) | CYP2D6 Enzyme Activity | Typical Genotype Examples |
| Poor Metabolizer (PM) | > 12.6 | Absent | 4/4, 4/5, 5/5 |
| Intermediate Metabolizer (IM) | 0.1 - 12.6 (variable) | Decreased | 1/4, 1/17, 10/41 |
| Normal Metabolizer (NM) | < 12.6 | Normal | 1/1, 1/2 |
| Ultrarapid Metabolizer (UM) | < 0.1 (variable) | Increased | 1xN/1, 1xN/2 (where xN is >2 copies) |
Note: The MR ranges can vary slightly between different populations and studies.[1][6][19]
Visualizations
Debrisoquin Metabolic Pathway
Caption: The primary metabolic pathway of debrisoquine via CYP2D6.
Debrisoquin Phenotyping Workflow
Caption: Step-by-step workflow for debrisoquin phenotyping.
References
-
Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship. PubMed. [Link]
-
A micromethod for quantitation of debrisoquine and 4-hydroxydebrisoquine in urine by liquid chromatography. SciELO. [Link]
-
Debrisoquine – Knowledge and References. Taylor & Francis. [Link]
-
Metabolism of debrisoquine and susceptibility to breast cancer. PubMed. [Link]
-
Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs. PubMed. [Link]
-
Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: Application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship. ResearchGate. [Link]
-
A micromethod for quantitation of debrisoquine and 4-hydroxydebrisoquine in urine by liquid chromatography. ResearchGate. [Link]
-
Inhibition of debrisoquine hydroxylation with quinidine in subjects with three or more functional CYP2D6 genes. PMC - NIH. [Link]
-
Decoding the Debrisoquine Dilemma: Understanding and Tackling Poor Drug Metabolism. LinkedIn. [Link]
-
Determination of debrisoquine metabolic ratio from hourly urine collections in healthy volunteers. PMC - NIH. [Link]
-
A protocol for the safe administration of debrisoquine in biochemical epidemiologic research protocols for hospitalized patients. PubMed. [Link]
-
CYP2D6 genotype and debrisoquine hydroxylation phenotype in Cubans and Nicaraguans. PubMed. [Link]
-
Determination of debrisoquine metabolic ratio from hourly urine collections in healthy volunteers. PubMed. [Link]
-
Genetic and metabolic criteria for the assignment of debrisoquine 4-hydroxylation (cytochrome P4502D6) phenotypes. SciSpace. [Link]
-
debrisoquine. ClinPGx. [Link]
-
Debrisoquine hydroxylation phenotyping in geriatric psychopharmacology. PubMed - NIH. [Link]
-
Annotation of CYP2D6 poor metabolizer phenotype. ClinPGx. [Link]
-
3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO. NIH. [Link]
-
Debrisoquine metabolism deficiency. Chemwatch. [Link]
-
PharmVar Tutorial on CYP2D6 Structural Variation Testing and Recommendations on Reporting. PMC - NIH. [Link]
-
Diurnal effects on debrisoquine hydroxylation phenotyping. PubMed. [Link]
-
Metabolism. Pharmaron. [Link]
-
Challenges in clinical implementation of CYP2D6 genotyping: choice of variants to test affects phenotype determination. PMC - NIH. [Link]
-
Challenges in CYP2D6 Phenotype Assignment from Genotype Data: A Critical Assessment and Call for Standardization. ResearchGate. [Link]
-
512150: Cytochrome P450 2D6 Genotyping. Labcorp. [Link]
-
Genetic and metabolic criteria for the assignment of debrisoquine 4-hydroxylation (cytochrome P4502D6) phenotypes. PubMed. [Link]
-
CYP2D6. ARUP Consult. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. sequencing.com [sequencing.com]
- 3. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of debrisoquine and susceptibility to breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Debrisoquine metabolism deficiency - Chemwatch [chemwatch.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic and metabolic criteria for the assignment of debrisoquine 4-hydroxylation (cytochrome P4502D6) phenotypes. (1991) | Ann K. Daly | 90 Citations [scispace.com]
- 10. Challenges in clinical implementation of CYP2D6 genotyping: choice of variants to test affects phenotype determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic and metabolic criteria for the assignment of debrisoquine 4-hydroxylation (cytochrome P4502D6) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of debrisoquine hydroxylation with quinidine in subjects with three or more functional CYP2D6 genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A protocol for the safe administration of debrisoquine in biochemical epidemiologic research protocols for hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selectscience.net [selectscience.net]
- 15. PharmVar Tutorial on CYP2D6 Structural Variation Testing and Recommendations on Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Debrisoquine hydroxylation phenotyping in geriatric psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. CYP2D6 genotype and debrisoquine hydroxylation phenotype in Cubans and Nicaraguans - PubMed [pubmed.ncbi.nlm.nih.gov]
accounting for the influence of OCT1 polymorphisms on Debrisoquin uptake
Topic: Accounting for the Influence of OCT1 Polymorphisms on Debrisoquin Uptake
Welcome to the Technical Support Center
Status: Operational | Subject Matter: SLC22A1 (OCT1) Transporter Kinetics Audience: DMPK Scientists, Pharmacogeneticists, and Assay Developers
Welcome. You are likely here because your Debrisoquin metabolic ratios (MR) are inconsistent with your CYP2D6 genotype data, or you are establishing an in vitro uptake assay.
Historically, Debrisoquin was the "gold standard" probe for CYP2D6 phenotyping.[1] However, Debrisoquin is a hydrophilic organic cation that cannot passively diffuse into hepatocytes. It requires the Organic Cation Transporter 1 (OCT1/SLC22A1) to enter the liver before it can be metabolized.
The Core Issue: If OCT1 is non-functional due to genetic polymorphisms, Debrisoquin remains in the blood. This mimics a CYP2D6 Poor Metabolizer (PM) phenotype, even in patients with fully functional CYP2D6 enzymes. This guide provides the protocols and data needed to decouple these two variables.
Module 1: Mechanistic Pathway & Logic
Before troubleshooting, verify your understanding of the transport-metabolism interplay. The diagram below illustrates why OCT1 is the "gatekeeper" for Debrisoquin clearance.
Figure 1: Mechanistic pathway of Debrisoquin disposition. Uptake by OCT1 is the rate-limiting step prior to CYP2D6 metabolism.
Module 2: Experimental Protocol (In Vitro Uptake)
Objective: Quantify OCT1-mediated transport of Debrisoquin in HEK293 cells. Standard: This protocol is validated against Saadatmand et al. (2012).
Reagents & Systems
-
Cell Line: HEK293 or CHO cells stably transfected with human SLC22A1 (WT and variants).
-
Control: Empty Vector (EV) transfected cells.
-
Buffer: Krebs-Henseleit Buffer (KHB), pH 7.4.
-
Substrate: [14C]-Debrisoquin or unlabeled Debrisoquin (detection via LC-MS/MS).
Step-by-Step Workflow
-
Seeding (Day -2):
-
Seed cells into Poly-D-Lysine coated 24-well plates.
-
Target density:
cells/well. -
Critical: Cells must be 90-95% confluent at the time of assay to prevent passive leakiness.
-
-
Pre-Incubation (Day 0, T minus 15 min):
-
Aspirate culture medium.
-
Wash cells 1x with pre-warmed (
) KHB. -
Incubate with 500 µL KHB for 10-15 mins to stabilize temperature.
-
-
Uptake Phase (T = 0):
-
Aspirate KHB.
-
Add 250 µL of uptake buffer containing Debrisoquin.
-
Standard Concentration:
(well below the of to ensure linear kinetics). -
Duration: Incubate for exactly 2 minutes .
-
Why 2 minutes? Debrisoquin uptake is linear for only ~2-3 minutes. Longer incubations introduce efflux/saturation errors [1].
-
-
Termination (T = 2 min):
-
Rapidly aspirate uptake buffer.
-
Wash 3x with ice-cold KHB (
). -
Note: Cold shock stops the transporter immediately.
-
-
Lysis & Quantification:
-
Lyse cells with 0.1 N NaOH or 1% SDS.
-
Normalization: Measure total protein concentration (BCA assay) for every well.
-
Detection: Scintillation counting (if radiolabeled) or LC-MS/MS (if unlabeled).
-
Module 3: Impact of Specific Alleles (Data Reference)
When accounting for donor variability, you must check for these specific SNPs. The table below summarizes the functional impact of common SLC22A1 alleles on Debrisoquin kinetics specifically.
| Allele Name | Variant (Amino Acid) | rsID | Effect on Debrisoquin Uptake ( | Kinetic Mechanism |
| OCT11 | Wild Type (WT) | N/A | 100% (Reference) | Normal trafficking & turnover. |
| OCT12 | M420del | rs72552763 | ~52% (Reduced) | Reduced surface expression; |
| OCT13 | R61C | rs12208357 | ~37% (Reduced) | Improper folding/trafficking. |
| OCT14 | G401S | rs34130495 | ~9% (Severe Loss) | Severe trafficking defect. |
| OCT15 | G465R | rs34059508 | 0% (Complete Loss) | Non-functional protein. |
| OCT16 | C88R | rs55918055 | 0% (Complete Loss) | Non-functional protein.[2] |
Data Source: Synthesized from Saadatmand et al. (2012) and comparative transport studies [1, 2].[3]
Module 4: Troubleshooting & FAQs
Q1: My "Control" cells (Empty Vector) are showing Debrisoquin uptake. Is this passive diffusion?
Diagnosis: Likely not. Debrisoquin has extremely low passive permeability (
-
Check pH: OCT1 is pH-dependent. Ensure your buffer is strictly pH 7.4.
-
Check Confluency: If cells are not 100% confluent, the drug may bind to the plastic or get trapped in intercellular spaces.
-
Wash Step: Ensure the ice-cold wash is aggressive enough to remove surface-bound cationic drug (cations stick to negatively charged membranes).
Q2: I see a high Metabolic Ratio (MR) in a patient, but they are Genotypically CYP2D6 Extensive Metabolizers (EM). Why?
Diagnosis: This is the classic "Debrisoquin Dilemma." The patient is likely an OCT1 Poor Transporter . Explanation: Even if the CYP2D6 engine is working, the fuel (Debrisoquin) isn't getting into the engine (Liver). Action: Genotype the patient for SLC22A1 loss-of-function alleles (specifically *2 through *6). If they are homozygous for LoF alleles, the high MR is due to transport failure, not metabolic failure [1, 3].
Q3: Can I use MPP+ as a surrogate to validate my OCT1 cells before using Debrisoquin?
Answer: Yes. Protocol: Debrisoquin is a competitive inhibitor of MPP+ uptake.
-
Run a standard MPP+ uptake assay.
-
Add Debrisoquin at increasing concentrations.
-
Target: You should see an
of approximately 6.2 µM [1].[4] If Debrisoquin does not inhibit MPP+ uptake, your OCT1 expression is likely compromised.
Q4: How do I normalize my data? Per cell or per mg protein?
Recommendation: Per mg of total protein .
Reasoning: Transfection efficiency varies. Normalizing by protein accounts for well-to-well variance in cell number.
Calculation:
Module 5: Workflow Visualization
Use this logic flow to determine if you need to screen for OCT1 in your drug development pipeline.
Figure 2: Decision tree for distinguishing Metabolic (CYP2D6) vs. Transport (OCT1) phenotypes.
References
-
Saadatmand, A. R., et al. (2012). "The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1."[4][5] Biochemical Pharmacology, 83(10), 1427-1434.[5]
-
Seitz, T., et al. (2015). "Functional characterization of the organic cation transporter 1 (OCT1) polymorphism M420del." Scientific Reports.
-
Tzvetkov, M. V., et al. (2011). "The effects of genetic polymorphisms in the organic cation transporters OCT1, OCT2, and OCT3 on the renal clearance of metformin." Clinical Pharmacology & Therapeutics.
Sources
- 1. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 3. Transport of Drugs and Endogenous Compounds Mediated by Human OCT1: Studies in Single- and Double-Transfected Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OCT1 genetic variants influence the pharmacokinetics of morphine in children - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the In Vivo Validation of Debrisoquin Sulfate as a Selective CYP2D6 Probe
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of debrisoquin sulfate's performance as a selective in vivo probe for the Cytochrome P450 2D6 (CYP2D6) enzyme. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret studies utilizing this classic pharmacogenetic tool.
Introduction: The Critical Role of CYP2D6 in Drug Metabolism
The Cytochrome P450 (CYP) superfamily of enzymes is paramount in drug metabolism, influencing the pharmacokinetic and pharmacodynamic properties of a vast array of therapeutic agents.[1][2] Among these, CYP2D6 is one of the most extensively studied and clinically significant isoforms, responsible for the metabolism of approximately 20-25% of all prescribed drugs, including antidepressants, antipsychotics, opioids, and beta-blockers.[1][2][3]
What makes CYP2D6 particularly crucial in drug development and personalized medicine is its high degree of genetic polymorphism.[2][4] Variations in the CYP2D6 gene can lead to a spectrum of enzyme activity, categorizing individuals into distinct phenotypes:
-
Poor Metabolizers (PMs): Possess two non-functional alleles, leading to a significant reduction or complete absence of CYP2D6 activity.[4] This can result in elevated plasma concentrations of CYP2D6 substrates, increasing the risk of adverse drug reactions.[1]
-
Intermediate Metabolizers (IMs): Have one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in decreased enzyme activity.
-
Normal Metabolizers (NMs; formerly Extensive Metabolizers, EMs): Carry two functional alleles, exhibiting "normal" CYP2D6 activity.
-
Ultrarapid Metabolizers (UMs): Possess multiple copies of functional CYP2D6 alleles, leading to significantly increased enzyme activity.[5] This can cause sub-therapeutic plasma concentrations of drugs metabolized by CYP2D6.[1]
Given this variability, accurately assessing an individual's CYP2D6 activity, or "phenotyping," is essential for optimizing drug therapy and is a key component of drug-drug interaction (DDI) studies during drug development.[6] This is where selective in vivo probes like this compound become indispensable.
This compound: A Profile of the Prototypic CYP2D6 Probe
Debrisoquin is an antihypertensive agent that has largely been supplanted in clinical practice but remains a cornerstone for in vivo CYP2D6 phenotyping.[7][8] Its utility as a probe is rooted in its primary metabolic pathway: the 4-hydroxylation to 4-hydroxydebrisoquin, a reaction almost exclusively catalyzed by CYP2D6.[9][10][11]
The ratio of the parent drug (debrisoquin) to its metabolite (4-hydroxydebrisoquin) in urine, known as the Metabolic Ratio (MR), serves as a quantitative measure of CYP2D6 activity.[9][10][11] A high MR is indicative of poor metabolism, while a low MR suggests extensive or ultrarapid metabolism.[9][11]
Mechanism of Action as a CYP2D6 Substrate:
Debrisoquin is a lipophilic compound that, after oral administration, is absorbed and transported to the liver.[7] Within the hepatocytes, it serves as a high-affinity substrate for the CYP2D6 enzyme located in the endoplasmic reticulum.[2][12] The enzyme facilitates the stereospecific hydroxylation of debrisoquin at the 4-position of its alicyclic ring.
Caption: Crossover Study Workflow for DDI Assessment.
Step-by-Step Protocol
-
Period 1 (Baseline):
-
Subjects arrive at the clinical research unit after an overnight fast.
-
A baseline blood pressure reading is taken.
-
A single oral dose of 10 mg this compound is administered. [11][13] * Blood pressure is monitored at regular intervals for 8 hours. [14] * All urine is collected for 8 hours post-dose. [14]The total volume is recorded, and an aliquot is stored at -80°C for analysis.
-
-
Washout Period:
-
A washout period of at least 7 half-lives of the investigational drug is implemented to ensure complete elimination before the next period.
-
-
Period 2 (Treatment):
-
The investigational drug is administered according to its intended dosing regimen to achieve steady-state concentrations.
-
On the final day of investigational drug administration, a single 10 mg oral dose of this compound is co-administered.
-
Blood pressure monitoring and urine collection are repeated as in Period 1.
-
Bioanalytical Method Validation
-
A sensitive and selective analytical method, typically LC-MS/MS, must be validated for the simultaneous quantification of debrisoquin and 4-hydroxydebrisoquin in urine. [10][15][16]* Validation should adhere to regulatory guidelines (e.g., FDA, EMA) and include assessments of linearity, accuracy, precision, selectivity, and stability. [17]
Data Analysis and Interpretation
The primary endpoint of the study is the debrisoquin metabolic ratio (MR).
MR = (Amount of debrisoquin in urine) / (Amount of 4-hydroxydebrisoquin in urine)
Quantitative Data Summary
| Parameter | Period 1 (Debrisoquin Alone) | Period 2 (Debrisoquin + Investigational Drug) | % Change |
| Mean Debrisoquin Excreted (µg) | [Insert experimental data] | [Insert experimental data] | [Calculate] |
| Mean 4-Hydroxydebrisoquin Excreted (µg) | [Insert experimental data] | [Insert experimental data] | [Calculate] |
| Mean Metabolic Ratio (MR) | [Calculate] | [Calculate] | [Calculate] |
| Geometric Mean MR | [Calculate] | [Calculate] | [Calculate] |
Interpretation of Results
A statistically significant increase in the debrisoquin MR in Period 2 compared to Period 1 indicates that the investigational drug is an inhibitor of CYP2D6. The magnitude of the increase can be used to classify the inhibitory potential:
-
Strong Inhibitor: ≥5-fold increase in AUC or >80% decrease in clearance of the probe substrate.
-
Moderate Inhibitor: ≥2- to <5-fold increase in AUC or 50-80% decrease in clearance.
-
Weak Inhibitor: ≥1.25- to <2-fold increase in AUC or 20-50% decrease in clearance.
These classifications are based on FDA guidance for drug interaction studies. [18]
Self-Validating System
The described protocol incorporates several self-validating elements:
-
Crossover Design: Each subject acts as their own control, inherently validating the observed changes as treatment-related rather than due to inter-individual differences.
-
Genotyping: Pre-screening for normal metabolizers ensures a homogenous study population, validating that any observed inhibition is not due to baseline genetic variations.
Conclusion and Recommendations
This compound remains a highly valuable and selective in vivo probe for the definitive characterization of CYP2D6-mediated drug-drug interactions. Its extensive historical use provides a wealth of comparative data, and its high sensitivity allows for a clear delineation of inhibitory potential. While alternatives like dextromethorphan offer practical advantages in certain contexts, the rigor of a well-designed debrisoquin study, as outlined in this guide, provides an authoritative and scientifically sound validation of a new drug's impact on this critical metabolic pathway.
For drug development professionals, a thorough understanding and judicious application of these principles are paramount for navigating regulatory expectations and ensuring the safe and effective use of new therapeutic agents.
References
-
Saadatmand, A. R., Tadjerpisheh, S., Brockmöller, J., & Tzvetkov, M. V. (2012). The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1. Biochemical Pharmacology, 83(10), 1427–1434. [Link]
-
Dorado, P., Peñas-Lledó, E. M., & Llerena, A. (2005). Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: Application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship. Journal of Chromatography B, 822(1-2), 163–168. [Link]
-
Green-Gallo, L. A., Buivys, D. M., Fisher, K. L., Caporaso, N., Slawson, R. G., Elias, G., ... & Resau, J. H. (1991). A protocol for the safe administration of debrisoquine in biochemical epidemiologic research protocols for hospitalized patients. Cancer, 68(1), 206–210. [Link]
-
Genomics Education Programme. (n.d.). CYP2D6. Health Education England. [Link]
-
Griese, E. U., Zanger, U. M., Brøsen, K., Gram, L. F., Mikus, G., & Eichelbaum, M. (1998). CYP2D6 genotype and phenotyping by determination of dextromethorphan and metabolites in serum of healthy controls and of patients under psychotropic medication. Pharmacogenetics, 8(1), 15–24. [Link]
-
Dalén, P., Dahl, M. L., Andersson, K., & Bertilsson, L. (1999). Inhibition of debrisoquine hydroxylation with quinidine in subjects with three or more functional CYP2D6 genes. British Journal of Clinical Pharmacology, 47(3), 329–332. [Link]
-
Barrett, Y. C., Chow, A. T., & Smith, R. L. (1994). Determination of debrisoquine and 4-hydroxydebrisoquine in urine by high-performance liquid chromatography with fluorescence detection after solid-phase extraction. Journal of Chromatography B: Biomedical Sciences and Applications, 652(1), 85–91. [Link]
-
Taylor & Francis Online. (n.d.). Debrisoquine – Knowledge and References. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2023). Impact of Genetic Polymorphisms on Drug Metabolizing Enzymes. [Link]
-
ClinPGx. (n.d.). debrisoquine. [Link]
-
Dorado, P., Peñas-Lledó, E. M., & Llerena, A. (2005). Determination of Debrisoquine and 4-hydroxydebrisoquine by High-Performance Liquid Chromatography: Application to the Evaluation of CYP2D6 Genotype and Debrisoquine Metabolic Ratio Relationship. Therapeutic Drug Monitoring, 27(5), 624-628. [Link]
-
Ray, B., & Saini, K. S. (2021). A Review of the Important Role of CYP2D6 in Pharmacogenomics. Genes, 12(8), 1255. [Link]
-
Llerena, A., Dorado, P., & Peñas-Lledó, E. M. (2009). Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity. Pharmacogenomics, 10(1), 17–28. [Link]
-
Llerena, A., Dorado, P., & Peñas-Lledó, E. M. (2009). Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity. Pharmacogenomics, 10(1), 17-28. [Link]
-
National Center for Biotechnology Information. (n.d.). Debrisoquine. PubChem. [Link]
-
Kimura, S., Umeno, M., Skoda, R. C., Meyer, U. A., & Gonzalez, F. J. (1989). The human debrisoquine 4-hydroxylase (CYP2D) locus: sequence and identification of the polymorphic CYP2D6 gene, a related gene, and a pseudogene. The American Journal of Human Genetics, 45(6), 889–904. [Link]
-
Frank, D., Jaehde, U., & Fuhr, U. (2007). Evaluation of probe drugs and pharmacokinetic metrics for CYP2D6 phenotyping. European Journal of Clinical Pharmacology, 63(4), 321–333. [Link]
-
Drug Metabolism and Disposition. (2018). Decoding the Debrisoquine Dilemma: Understanding and Tackling Poor Drug Metabolism. [Link]
-
Stopfer, P., Giessing, C., & Hanke, N. (2022). A Comprehensive CYP2D6 Drug–Drug–Gene Interaction Network for Application in Precision Dosing and Drug Development. Clinical Pharmacology & Therapeutics, 111(3), 677-688. [Link]
-
Skawrońska, M., Niemirowicz, J., & Wiela-Hojeńska, A. (2005). CYP2D6 phenotyping with dextromethorphan. Annales Academiae Medicae Stetinensis, 51(1), 49–54. [Link]
-
U.S. Food and Drug Administration. (2005). Attachment to Guidance on Pharmacogenomic Data Submissions. [Link]
-
Santos, S. R. C. J., Storpirtis, S., Lanchote, V. L., & Santos, N. A. P. (1998). A micromethod for quantitation of debrisoquine and 4-hydroxydebrisoquine in urine by liquid chromatography. Brazilian Journal of Medical and Biological Research, 31(6), 823–828. [Link]
-
Pratt, V. M., Cavallari, L. H., Del Tredici, A. L., Hachad, H., Ji, Y., Kalman, L. V., ... & Scott, S. A. (2021). Recommendations for Clinical CYP2D6 Genotyping Allele Selection: A Joint Consensus Recommendation of the Association for Molecular Pathology, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, and the European Society for Pharmacogenomics and Personalized Therapy. The Journal of Molecular Diagnostics, 23(7), 757–770. [Link]
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]
-
Gaedigk, A., Sangkuhl, K., & Whirl-Carrillo, M. (2017). In vivo characterization of CYP2D6*12, *29 and *84 using dextromethorphan as a probe drug: a case report. Pharmacogenomics, 18(5), 427–432. [Link]
-
Shirasaka, Y., Lee, S. B., & Nickerson, D. A. (2019). Leveraging in Vitro Models for Clinically Relevant Rare CYP2D6 Variants in Pharmacogenomics. Drug Metabolism and Disposition, 47(11), 1276–1287. [Link]
-
U.S. Food and Drug Administration. (2004). 510(k) Substantial Equivalence Determination Decision Summary. [Link]
-
Gaedigk, A., Sangkuhl, K., & Whirl-Carrillo, M. (2017). In vivo Characterization of CYP2D6*12, *29 and *84 Using Dextromethorphan as a Probe Drug: A Case Report. Pharmacogenomics, 18(5), 427-432. [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
-
Salyakina, D., & Brown, B. (2021). FDA-approved drugs with CYP2D6 genotype/phenotype considerations: a review for pharmacists. Journal of the American Pharmacists Association, 61(4), e12–e18. [Link]
-
Santos, S. R., Storpirtis, S., Lanchote, V. L., & Santos, N. A. (1998). A micromethod for quantitation of debrisoquine and 4-hydroxydebrisoquine in urine by liquid chromatography. Brazilian journal of medical and biological research, 31(6), 823–828. [Link]
-
Steen, V. M., Andreassen, O. A., Daly, A. K., & Idle, J. R. (1995). Genetic and metabolic criteria for the assignment of debrisoquine 4-hydroxylation (cytochrome P4502D6) phenotypes. Journal of medical genetics, 32(6), 494–498. [Link]
-
ClinPGx. (n.d.). Plasma levels of thioridazine and metabolites are influenced by the debrisoquin hydroxylation phenotype. [Link]
-
Obach, R. S., Walsky, R. L., & Venkatakrishnan, K. (2007). Prediction of in vivo drug-drug interactions from in vitro data: factors affecting prototypic drug-drug interactions involving CYP2C9, CYP2D6 and CYP3A4. Clinical Pharmacokinetics, 46(7), 599–615. [Link]
-
Holmberg, M. T., Desta, Z., & Callaghan, J. T. (2020). A Scoping Review of the Evidence Behind CYP2D6 Inhibitor Classifications. Clinical and Translational Science, 13(6), 1135–1145. [Link]
-
Huang, S. M., Temple, R., Throckmorton, D. C., & Lesko, L. J. (2007). Drug interaction studies: study design, data analysis, and implications for dosing and labeling. Clinical Pharmacology and Therapeutics, 81(2), 298–304. [Link]
-
Park, S., Schaffer, A. A., & Wang, H. Y. (2014). Fluorescence In Situ Hybridization Probe Validation for Clinical Use. Methods in Molecular Biology, 1145, 13–24. [Link]
-
Bertilsson, L., Dahl, M. L., & Ingelman-Sundberg, M. (2002). Molecular genetics of CYP2D6: clinical relevance with focus on psychotropic drugs. British Journal of Clinical Pharmacology, 53(2), 111–122. [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The human debrisoquine 4-hydroxylase (CYP2D) locus: sequence and identification of the polymorphic CYP2D6 gene, a related gene, and a pseudogene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP2D6 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 6. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Debrisoquine | C10H13N3 | CID 2966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of debrisoquine hydroxylation with quinidine in subjects with three or more functional CYP2D6 genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. A protocol for the safe administration of debrisoquine in biochemical epidemiologic research protocols for hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of debrisoquine and 4-hydroxydebrisoquine in urine by high-performance liquid chromatography with fluorescence detection after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. downloads.regulations.gov [downloads.regulations.gov]
evaluating sparteine as an alternative to Debrisoquin for CYP2D6 phenotyping
[1]
Executive Summary
For decades, Debrisoquin has served as the "gold standard" probe for assessing CYP2D6 polymorphism. However, global supply shortages and regulatory withdrawals of Debrisoquin as a therapeutic agent have necessitated the validation of alternatives.
Sparteine, a quinolizidine alkaloid, is the primary historical alternative. The verdict is positive but conditional. Experimental data confirms that Sparteine provides a metabolic phenotype assignment that correlates highly (
However, the transition requires a strict safety protocol shift: whereas Debrisoquin carries a risk of hypotension, Sparteine possesses potent oxytocic properties , making it strictly contraindicated in females of childbearing potential without pregnancy screening.
Mechanistic Basis: CYP2D6 Substrate Specificity
To validate Sparteine as an alternative, we must first establish that it probes the same enzymatic active site with similar kinetics. Both drugs are high-affinity substrates for CYP2D6, but they undergo distinct oxidative transformations.
Metabolic Pathways
Debrisoquin undergoes benzylic hydroxylation, while Sparteine undergoes N-oxidation followed by dehydration. Crucially, both pathways are rate-limited by CYP2D6 activity, making the urinary ratio of parent-to-metabolite a direct proxy for hepatic enzyme clearance.
Figure 1: Comparative metabolic pathways. Note that Sparteine metabolism involves an unstable N-oxide intermediate that spontaneously dehydrates to the measured metabolites.[1]
Performance Comparison: The Data
The following data synthesizes cross-over studies where subjects were phenotyped with both probes. The high correlation coefficient confirms that an individual identified as a PM by Debrisoquin will almost invariably be identified as a PM by Sparteine.
Quantitative Metrics
| Metric | Debrisoquin (Standard) | Sparteine (Alternative) |
| Metabolic Ratio (MR) | ||
| PM Cutoff Value | MR > 12.6 | MR > 20 |
| Phenotype Separation | Bimodal (some overlap IM/PM) | Sharp Bimodal (Distinct antimode) |
| Correlation ( | N/A | 0.85 – 0.92 (vs. Debrisoquin) |
| Urinary Recovery | > 95% (Parent + Metabolite) | > 90% (Parent + Metabolites) |
| Analytical Sensitivity | High (UV/Fluorescence feasible) | Moderate (GC-NPD or MS preferred) |
Interpretation of the Metabolic Ratio (MR)
The "Antimode" is the statistical valley separating Extensive Metabolizers (EM) from Poor Metabolizers (PM).
-
Debrisoquin: The antimode is typically set at 12.6 .
-
Sparteine: The antimode is typically set at 20 .
-
Insight: In my experience, Sparteine ratios in PMs often soar well above 40 or 50, providing a "cleaner" phenotype assignment than Debrisoquin, where borderline cases (MR 10-15) can be ambiguous.
Experimental Protocol: Validated Workflow
To switch to Sparteine, you cannot simply swap the drug; the extraction chemistry changes. Sparteine and its metabolites are highly polar alkaloids. The following protocol is designed to maximize recovery and minimize matrix interference.
The Phenotyping Workflow
Figure 2: Standardized Sparteine phenotyping workflow. Collection timing is critical to capture the elimination phase.
Detailed Methodology (Self-Validating System)
1. Dosing & Collection:
-
Administer 100 mg Sparteine Sulfate orally.
-
Collect total urine output for 0–8 hours .
-
Why: CYP2D6 metabolism is hepatic, but renal clearance of the metabolites is the rate-determining step for detection. 8 hours covers ~2-3 half-lives, sufficient for metabolite accumulation.
2. Sample Preparation (The Critical Step):
-
Alkalinization: Add 100 µL of 1M NaOH to 1 mL of urine.
-
Validation Check: Verify pH > 11 using litmus paper. Sparteine (pKa ~11.[2]8) must be in its non-ionized free-base form to extract into organic solvent. If pH is < 10, extraction efficiency drops to < 20%.
3. Extraction:
-
Add 5 mL Dichloromethane (DCM) or Diethyl Ether.
-
Vortex vigorously for 2 minutes. Centrifuge at 3000g for 5 minutes.
-
Transfer the organic (bottom for DCM, top for Ether) layer to a clean tube.
4. Analysis (GC-MS/FID Preferred):
-
Sparteine lacks a strong chromophore, making UV-HPLC difficult (unlike Debrisoquin). Gas Chromatography (GC) is the historical and robust method.
-
Column: DB-1 or DB-5 capillary column.
-
Detection: Mass Spectrometry (SIM mode) or Flame Ionization (FID).
-
Peaks to Monitor: Sparteine, 2-dehydrosparteine, 5-dehydrosparteine.[1][3]
Safety & Regulatory: The "Catch"
While analytically superior in some aspects, Sparteine is clinically inferior to Debrisoquin regarding safety profile. This is the primary reason it is not the universal standard.
The Oxytocic Risk
Sparteine has class IV antiarrhythmic properties but is also a potent oxytocic agent (stimulates uterine contractions).
-
Contraindication: Absolute contraindication in pregnant women or women who may be pregnant. It can induce labor or cause uterine tetany.
-
Debrisoquin Comparison: Debrisoquin is an antihypertensive.[4] Its primary risk is orthostatic hypotension (fainting), which is generally easier to manage in a clinical research setting than induction of labor.
Availability Status
Both drugs are largely withdrawn from therapeutic markets (replaced by safer alternatives). They are available primarily as Chemical Reference Standards or through specialized compounding for clinical trials (IND required in US/EU).
-
Modern Alternative: If safety or supply is a blocker for both, Dextromethorphan is the current regulatory-preferred probe (OTC availability, wide safety margin), though its analysis (O-demethylation) is more complex due to glucuronidation.
References
-
Mahgoub, A., et al. (1977). Polymorphic hydroxylation of Debrisoquine in man.[4] The Lancet, 310(8038), 584-586. Link
-
Eichelbaum, M., et al. (1979). A genetic defect in the metabolism of sparteine in man. European Journal of Clinical Pharmacology, 16(3), 183-187. Link
-
Bertilsson, L., et al. (1980). Pharmacogenetic covariation of defective N-oxidation of sparteine and 4-hydroxylation of debrisoquine.[5] European Journal of Clinical Pharmacology, 17(2), 153-155.[5] Link
-
Syvälahti, E. K., et al. (1986). Debrisoquine and sparteine oxidation: a comparative study. European Journal of Clinical Pharmacology, 30(6), 711-717. Link
-
Schellens, J. H., et al. (1989). Determination of sparteine and its metabolites in urine... by high-performance liquid chromatography. Journal of Chromatography B, 488(2), 463-471. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Identification of a novel CYP2D6 allele associated with poor metabolism of sparteine in a Japanese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of CYP2D6 genotype and medication on the sparteine metabolic ratio of psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Deletion of the entire cytochrome P450 CYP2D6 gene as a cause of impaired drug metabolism in poor metabolizers of the debrisoquine/sparteine polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Precision Medicine: A Comparative Guide to Debrisoquine Phenotyping and CYP2D6 Genotyping
In the landscape of personalized medicine, understanding an individual's drug metabolism capacity is paramount for optimizing therapeutic efficacy and minimizing adverse reactions. The cytochrome P450 enzyme CYP2D6 is a critical player in this arena, responsible for the metabolism of approximately 25% of clinically used drugs.[1] Its gene is highly polymorphic, leading to significant interindividual variability in enzyme activity.[2][3] This guide provides an in-depth comparison of two seminal methods used to assess CYP2D6 function: Debrisoquine phenotyping, the historical gold standard, and CYP2D6 genotyping, the modern molecular approach. We will explore the underlying principles, methodologies, and clinical utility of each, offering a comprehensive resource for researchers, clinicians, and drug development professionals.
The Central Role of CYP2D6 in Pharmacogenetics
The CYP2D6 gene is located on chromosome 22 and is flanked by two pseudogenes, CYP2D7 and CYP2D8, with which it shares high sequence homology.[4] This genetic architecture makes the CYP2D6 locus prone to complex structural variations, including gene deletions, duplications, and the formation of hybrid genes.[4] These variations, along with single nucleotide polymorphisms (SNPs), result in a spectrum of enzyme activity, generally categorized into four main phenotypes:
-
Poor Metabolizers (PMs): Individuals with two non-functional alleles, leading to a lack of enzyme activity.
-
Intermediate Metabolizers (IMs): Carriers of one reduced-function and one non-functional allele, or two reduced-function alleles.
-
Normal Metabolizers (NMs): Individuals with two fully functional alleles.[5] This group is often referred to as extensive metabolizers (EMs).[3]
-
Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles, resulting in significantly increased enzyme activity.[6]
Accurately determining a patient's CYP2D6 metabolic status is crucial for tailoring dosages of numerous medications, including antidepressants, antipsychotics, beta-blockers, and opioids, to avoid potential toxicity or therapeutic failure.[5][6][7]
Debrisoquine Phenotyping: A Functional Assessment of Enzyme Activity
Debrisoquine, an antihypertensive agent, was one of the first drugs for which a polymorphic metabolism was described.[8][9] Its 4-hydroxylation is primarily mediated by CYP2D6, making it an excellent in vivo probe for the enzyme's activity.[8][10]
Principle of the Debrisoquine Phenotyping Test
The test involves administering a single oral dose of debrisoquine to a patient and subsequently measuring the concentrations of the parent drug and its main metabolite, 4-hydroxydebrisoquine, in the urine collected over a specific period, typically 8 hours.[8][9] The ratio of debrisoquine to 4-hydroxydebrisoquine, known as the Metabolic Ratio (MR), is then calculated.[8]
A high MR indicates that a significant portion of the drug was excreted unchanged, signifying poor metabolism and a PM phenotype. Conversely, a low MR suggests efficient metabolism and an EM or UM phenotype. A bimodal distribution of MR values in Caucasian populations, with an antimode around 12.6, allows for the differentiation between PMs (MR > 12.6) and EMs (MR < 12.6).[8]
Experimental Protocol for Debrisoquine Phenotyping
-
Patient Preparation: The patient should fast overnight before the test.
-
Drug Administration: A single oral dose of 10 mg of debrisoquine sulphate is administered after the patient has emptied their bladder.[9]
-
Urine Collection: All urine is collected for the subsequent 8 hours.[9]
-
Sample Analysis: The concentrations of debrisoquine and 4-hydroxydebrisoquine in the urine are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[11]
-
Metabolic Ratio Calculation: The MR is calculated as the molar concentration ratio of debrisoquine to 4-hydroxydebrisoquine.[9]
Visualizing the Debrisoquine Metabolic Pathway
Caption: Metabolic pathway of Debrisoquine mediated by CYP2D6.
CYP2D6 Genotyping: A Genetic Blueprint of Metabolic Potential
With the advent of molecular biology techniques, direct analysis of the CYP2D6 gene became possible. Genotyping provides a stable prediction of an individual's metabolic capacity based on their genetic makeup.
Principle of CYP2D6 Genotyping
CYP2D6 genotyping involves analyzing a patient's DNA to identify specific genetic variations, known as alleles, within the CYP2D6 gene.[12] These variations can range from single nucleotide polymorphisms (SNPs) to larger structural changes like gene deletions and duplications.[4] Each identified allele is assigned an activity score (e.g., 0 for no function, 0.5 for reduced function, and 1 for normal function), and the sum of the scores for the two alleles determines the predicted phenotype.[3]
Methodologies for CYP2D6 Genotyping
A variety of molecular techniques can be employed for CYP2D6 genotyping, each with its own advantages and limitations:
-
Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP): A traditional method involving PCR amplification of specific gene regions followed by digestion with restriction enzymes to detect known polymorphisms.[13]
-
TaqMan Assays: A real-time PCR-based method that uses fluorescently labeled probes to detect specific SNPs and copy number variations (CNVs).[14]
-
Microarrays: Platforms like the AmpliChip CYP450 Test can simultaneously analyze a large number of known CYP2D6 variants.[6]
-
DNA Sequencing: Next-generation sequencing (NGS) offers the most comprehensive analysis, capable of identifying both known and novel variants across the entire gene.[2]
Experimental Workflow for CYP2D6 Genotyping (TaqMan Assay Example)
Caption: A typical workflow for CYP2D6 genotyping using TaqMan assays.
Head-to-Head Comparison: Phenotyping vs. Genotyping
| Feature | Debrisoquine Phenotyping | CYP2D6 Genotyping |
| Principle | Measures actual in vivo enzyme activity at a specific time point. | Determines the genetic makeup (CYP2D6 alleles) to predict enzyme activity. |
| Information Provided | A snapshot of the current metabolic capacity, which can be influenced by various factors. | A stable, lifelong prediction of the genetic potential for drug metabolism. |
| Advantages | - Directly measures enzyme function.- Accounts for all factors influencing metabolism (genetic and non-genetic). | - A single test provides lifelong information.[15]- Not affected by concurrent medications or physiological state.- Can identify specific genetic variants responsible for altered metabolism. |
| Disadvantages | - Invasive (requires drug administration).- Results can be influenced by interacting drugs, diet, and disease state.[16]- May not accurately reflect the metabolism of other CYP2D6 substrates.- Can be time-consuming. | - Only predicts the genetic component of metabolism; does not account for phenoconversion.- The predictive power depends on the comprehensiveness of the allele panel tested.[17]- May not detect rare or novel mutations.[17] |
| Concordance | Generally high, with studies showing agreement in over 90% of cases.[18] Discrepancies can arise from phenoconversion or the presence of un-tested genetic variants.[18][19] | |
| Clinical Utility | Historically important for establishing the concept of polymorphic drug metabolism. Now largely replaced by genotyping in clinical practice. | The preferred method for pre-emptive pharmacogenetic testing to guide drug selection and dosing for numerous medications.[6][20] |
Clinical Implications and Future Directions
While CYP2D6 genotyping has largely superseded debrisoquine phenotyping in the clinical setting due to its practicality and the stable nature of the results, it is crucial to understand the limitations of a purely genetic approach. The phenomenon of "phenoconversion," where a genotypic normal metabolizer behaves as a phenotypic poor metabolizer due to the co-administration of CYP2D6-inhibiting drugs, highlights the continued relevance of understanding the actual phenotype.
The future of CYP2D6 testing likely lies in an integrated approach. Pre-emptive genotyping can provide a baseline understanding of a patient's metabolic potential.[21] This information can then be combined with clinical decision support tools that consider other factors, such as concomitant medications, to refine the prediction of the patient's actual metabolic phenotype.
Furthermore, as our understanding of the functional consequences of rare CYP2D6 variants grows, more comprehensive genotyping panels and next-generation sequencing approaches will improve the accuracy of phenotype prediction from genotype.[7]
Conclusion
Both Debrisoquine phenotyping and CYP2D6 genotyping have been instrumental in advancing our understanding of interindividual differences in drug metabolism. While phenotyping provides a direct measure of enzyme activity, genotyping offers a stable and predictive assessment of an individual's genetic capacity to metabolize drugs. For routine clinical applications, genotyping has emerged as the more practical and widely adopted approach. However, an appreciation of the principles of phenotyping remains essential for interpreting genotyping results in the broader clinical context and for understanding the dynamic nature of drug metabolism. As pharmacogenetics continues to be integrated into mainstream clinical practice, a nuanced understanding of both methodologies will be indispensable for delivering truly personalized medicine.
References
- Griese, E. U., Zanger, U. M., Brøsen, K., Buchmann, J., & Eichelbaum, M. (1998). Concordance of P450 2D6 (Debrisoquine Hydroxylase) Phenotype and Genotype: Inability of Dextromethorphan Metabolic Ratio to Discriminate Reliably Heterozygous and Homozygous Extensive Metabolizers. Pharmacogenetics, 1(3), 143-148.
-
Gaedigk, A., Sangkuhl, K., Whirl-Carrillo, M., Klein, T., & Leeder, J. S. (2017). Methodology for clinical genotyping of CYP2D6 and CYP2C19. Personalized Medicine, 14(3), 247–264. [Link]
-
Avant Pharmacy and Wellness. (2024, August 21). Exploring the Pros and Cons of Pharmacogenetic Testing. [Link]
-
Gaedigk, A., Bradford, L. D., Marcucci, K. A., & Leeder, J. S. (2002). CYP2D6 genotyping as an alternative to phenotyping for determination of metabolic status in a clinical trial setting. Clinical Pharmacology & Therapeutics, 72(3), 253–263. [Link]
-
De Leon, J., Armstrong, S. C., & Cozza, K. L. (2006). Clinical guidelines for psychiatrists for the use of pharmacogenetic testing for CYP450 2D6 and CYP450 2C19. Psychosomatics, 47(1), 75–85. [Link]
-
Llerena, A., Dorado, P., & Peñas-Lledó, E. M. (2009). Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity. Pharmacogenomics, 10(1), 17–28. [Link]
-
Gaedigk, A., Sangkuhl, K., Whirl-Carrillo, M., Klein, T., & Leeder, J. S. (2017). Clinical workflow algorithm for CYP2D6 genotyping. ResearchGate. [Link]
-
Pratt, V. M., Cavallari, L. H., Del Tredici, A. L., Hachad, H., Ji, Y., Kalman, L. V., ... & Scott, S. A. (2021). Recommendations for Clinical CYP2D6 Genotyping Allele Selection: A Joint Consensus Recommendation of the Association for Molecular Pathology, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, and the European Society for Pharmacogenomics and Personalized Therapy. The Journal of Molecular Diagnostics, 23(8), 931-948. [Link]
-
Association for Molecular Pathology. (2021, June 10). AMP Recommends Minimum Set of Pharmacogenetic Alleles to Guide Clinical CYP2D6 Genotype Testing, Promote Standardization. [Link]
-
Illumina. (2021, January 19). Cyrius: Accurate CYP2D6 genotyping using whole-genome sequencing data. [Link]
-
Gaedigk, A., Sangkuhl, K., Whirl-Carrillo, M., Klein, T., & Leeder, J. S. (2021). Methodology for clinical genotyping of CYP2D6 and CYP2C19. PubMed. [Link]
-
Mayo Clinic. (2018, February 1). New clinical practice guideline for using CYP2D6 genotype to guide tamoxifen therapy. [Link]
-
International Journal of Biomedical Laboratory Science. (2023). The Clinical Utility of CYP2D6 Molecular Methods for Personalized Pain Management. [Link]
-
Journal of Medical and Research Health Sciences. (2023). Insights on Pharmacogenetics and Pharmacogenomics: Advantages and Challenges for Healthcare Professionals. [Link]
-
CPIC. CYP2D6 CPIC guidelines. [Link]
-
Gaedigk, A., Bradford, L. D., Marcucci, K. A., & Leeder, J. S. (2002). CYP2D6 Genotyping as an alternative to phenotyping for determination of metabolic status in a clinical trial setting. Semantic Scholar. [Link]
-
Taylor & Francis. (2017). Debrisoquine – Knowledge and References. [Link]
-
Masimirembwa, C., Persson, I., Bertilsson, L., Hasler, J., & Ingelman-Sundberg, M. (1996). Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs. European Journal of Clinical Pharmacology, 51(3-4), 257–262. [Link]
-
Llerena, A., Dorado, P., & Peñas-Lledó, E. M. (2009). Pharmacogenetics of Debrisoquine and its Use as a Marker For CYP2D6 Hydroxylation Capacity. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2021, October 15). CYP2D6 Overview: Allele and Phenotype Frequencies. [Link]
-
HealthDiscovery.org. Pharmacogenetic Tests Could Identify Rx Side Effect Risks. [Link]
-
Kaisary, A., Smith, P., Jaczq, E., McAllister, C. B., Wilkinson, G. R., Ray, W. A., & Branch, R. A. (1987). Metabolism of debrisoquine and susceptibility to breast cancer. Breast Cancer Research and Treatment, 18(1), 43–48. [Link]
-
Clinical Pharmacogenetics Implementation Consortium. What are some limitations of pharmacogenomic testing?. [Link]
-
Benefits by Design. (2023, September 19). Pharmacogenetic testing – what is it and what are the advantages?. [Link]
-
Llerena, A., Dorado, P., & Peñas-Lledó, E. M. (2009). Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity. PubMed. [Link]
-
Llerena, A., Dorado, P., & Peñas-Lledó, E. M. (2009). Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity. Ovid. [Link]
-
ClinPGx. debrisoquine. [Link]
-
TrimGen. CYP2D6 Genotyping. [Link]
-
Llerena, A., Dorado, P., Ramírez, R., González, I., Alvarez, M., Peñas-Lledó, E. M., ... & Calzadilla, L. R. (2012). CYP2D6 genotype and debrisoquine hydroxylation phenotype in Cubans and Nicaraguans. The Pharmacogenomics Journal, 12(2), 176–183. [Link]
-
Dorado, P., Cáceres, M. C., Pozo, M. J., & Llerena, A. (2003). Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship. Journal of Chromatography B, 798(2), 279–285. [Link]
-
Idle, J. R., Kim, R. B., & Wilkinson, G. R. (2007). 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO. Drug Metabolism and Disposition, 35(11), 2067–2075. [Link]
-
Philip, P. A., James, C. A., & Rogers, H. J. (1987). Determination of debrisoquine metabolic ratio from hourly urine collections in healthy volunteers. British Journal of Clinical Pharmacology, 23(4), 475–478. [Link]
-
Green-Gallo, L. A., Buivys, D. M., & Caporaso, N. E. (1991). A protocol for the safe administration of debrisoquine in biochemical epidemiologic research protocols for hospitalized patients. Cancer, 68(1), 206–210. [Link]
-
Shults, P. A., Mealey, K. L., & Court, M. H. (2016). Dextromethorphan and debrisoquine metabolism and polymorphism of the gene for cytochrome P450 isozyme 2D50 in Thoroughbreds. American Journal of Veterinary Research, 77(9), 1028–1036. [Link]
-
Derenne, F., Joanne, C., Vandel, S., Bertschy, G., Volmat, R., & Bechtel, P. (1989). Debrisoquine oxidative phenotyping and psychiatric drug treatment. European Journal of Clinical Pharmacology, 36(1), 53–58. [Link]
Sources
- 1. CYP2D6 Genotyping | Trimgen [trimgen.com]
- 2. Cyrius CYP2D6 genotyping using whole-genome sequencing data [illumina.com]
- 3. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Methodology for clinical genotyping of CYP2D6 and CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbls.org [ijbls.org]
- 6. ClinPGx [clinpgx.org]
- 7. Recommendations for Clinical CYP2D6 Genotyping Allele Selection: A Joint Consensus Recommendation of the Association for Molecular Pathology, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, and the European Society for Pharmacogenomics and Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. ovid.com [ovid.com]
- 10. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. avantpharmacy.com [avantpharmacy.com]
- 13. Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methodology for clinical genotyping of CYP2D6 and CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacogenetic testing – what is it and what are the advantages? - Benefits by Design [bbd.ca]
- 16. Debrisoquine oxidative phenotyping and psychiatric drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. Concordance of P450 2D6 (debrisoquine hydroxylase) phenotype and genotype: inability of dextromethorphan metabolic ratio to discriminate reliably heterozygous and homozygous extensive metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinPGx [clinpgx.org]
- 20. news-medical.net [news-medical.net]
- 21. jmrhs.info [jmrhs.info]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
